Sitagliptin fenilalanil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1339955-03-1 |
|---|---|
Molecular Formula |
C25H24F6N6O2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H24F6N6O2/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39)/t16-,20+/m1/s1 |
InChI Key |
FFZDVHCAHYOEPA-UZLBHIALSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
Role of D-(2,4,5-trifluorophenyl)alanine in Sitagliptin synthesis
An In-depth Technical Guide on the Role of D-(2,4,5-trifluorophenyl)alanine in Sitagliptin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its synthesis has evolved significantly, reflecting broader trends in pharmaceutical manufacturing towards efficiency, stereoselectivity, and green chemistry. A key intermediate in early synthetic strategies was D-(2,4,5-trifluorophenyl)alanine, a non-proteinogenic amino acid. This technical guide provides an in-depth examination of the role of this intermediate, detailing its synthesis and subsequent conversion to Sitagliptin. Furthermore, it contrasts this classical approach with modern biocatalytic methods that have largely superseded it in industrial-scale manufacturing, offering a comprehensive overview for drug development professionals.
Mechanism of Action: DPP-4 Inhibition
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. This dual action leads to improved glycemic control.[3][4]
The Classical Synthetic Route via D-(2,4,5-trifluorophenyl)alanine
The original medicinal chemistry route to Sitagliptin developed by Merck utilized D-(2,4,5-trifluorophenyl)alanine as a key chiral building block.[5] This strategy involved two main stages: the stereoselective synthesis of the D-amino acid, followed by its homologation and coupling with the triazolopiperazine moiety.
Synthesis of the Key Intermediate: D-(2,4,5-trifluorophenyl)alanine
The primary challenge in this route is the efficient, stereoselective synthesis of D-(2,4,5-trifluorophenyl)alanine. Chemo-enzymatic methods have been developed, starting from 2,4,5-trifluorobenzaldehyde, to produce the intermediate α-keto acid, which is then converted to the desired D-amino acid.[5]
Experimental Protocol: Chemo-enzymatic Synthesis of D-(2,4,5-trifluorophenyl)alanine [5]
-
Ketoacid Synthesis (Erlenmeyer-Plöchl): The intermediate ketoacid is prepared from 2,4,5-trifluorobenzaldehyde via the Erlenmeyer-Plöchl synthesis involving N-acetylglycine and acetic anhydride, followed by hydrolysis. The final ketoacid product is isolated in approximately 69% yield after recrystallization.[5]
-
Biocatalytic Reductive Amination: The conversion of the ketoacid to D-(2,4,5-trifluorophenyl)alanine is performed using a whole-cell biocatalyst system. Two primary enzymatic methods have been reported:
-
Using D-amino acid dehydrogenase (DAADH): A preparative scale reaction with 50 mM of the ketoacid substrate yields D-(2,4,5-trifluorophenyl)alanine.
-
Using D-amino acid transaminase (DAAT): A preparative scale reaction with 25 mM of the ketoacid substrate is performed. Excess D-aspartate (amino donor) is removed post-reaction using E. coli whole-cells producing bovine D-amino acid oxidase.
-
-
Purification: The final product, D-(2,4,5-trifluorophenyl)alanine, is purified using ion-exchange chromatography.
| Route | Substrate Conc. (mM) | Isolated Yield (%) | Enantiomeric Excess (ee) |
| DAADH/GDH System | 50 | 81% | >99% |
| DAAT System | 25 | 75% | >99% |
| Table 1. Comparison of biocatalytic routes for D-(2,4,5-trifluorophenyl)alanine synthesis. Data sourced from Parmeggiani et al.[5] |
Conversion to Sitagliptin
The conversion of D-(2,4,5-trifluorophenyl)alanine to Sitagliptin is achieved through Arndt-Eistert homologation to form the corresponding β-amino acid, followed by amide coupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][7]triazolo[4,3-a]pyrazine hydrochloride.[5][8]
Modern Biocatalytic Synthesis of Sitagliptin
While the classical route demonstrates the foundational importance of the D-phenylalanine intermediate, industrial manufacturing has shifted to more efficient and "greener" processes. The second-generation process developed by Merck and Codexis utilizes an engineered R-selective transaminase (ATA-117) to directly synthesize the chiral amine core of Sitagliptin from a prochiral ketone.[1][9] This biocatalytic approach won the Presidential Green Chemistry Challenge Award.[7]
This process offers significant advantages:
-
High Efficiency: It is a three-step, one-pot synthesis.[1]
-
Superior Stereoselectivity: The engineered enzyme provides the product with >99.9% ee.[7]
-
Environmental Benefits: It eliminates the need for heavy metal catalysts (like Rhodium, used in other asymmetric syntheses) and operates in an aqueous medium, significantly reducing waste.[2][4][10]
Experimental Protocol: Enzymatic Synthesis of Sitagliptin
-
Reaction Setup: The reaction is typically performed in a buffered aqueous solution (e.g., potassium phosphate buffer) at a controlled pH and temperature (e.g., 40-45°C).
-
Reagents: Pro-sitagliptin ketone is used as the substrate. Isopropylamine serves as the amine donor. The engineered transaminase enzyme (e.g., ATA-117, often containing pyridoxal-5'-phosphate (PLP) as a cofactor) is added to catalyze the reaction.
-
Reaction Progression: The transaminase converts the ketone to the (R)-amine (Sitagliptin base). The acetone by-product is continuously removed to drive the reaction equilibrium towards the product.
-
Workup and Isolation: After the reaction reaches completion, the enzyme is removed. The Sitagliptin base is extracted using an organic solvent (e.g., methyl tert-butyl ether).
-
Salt Formation: The extracted Sitagliptin base is then treated with phosphoric acid in a suitable solvent mixture (e.g., isopropanol/water) to crystallize the final product as Sitagliptin phosphate monohydrate.
| Parameter | Rhodium-Catalyzed Hydrogenation | Transaminase-Catalyzed Process |
| Key Step | Asymmetric hydrogenation of an enamine | Asymmetric amination of a prochiral ketone |
| Catalyst | Rhodium-based chiral catalyst | Engineered transaminase enzyme |
| Pressure | High pressure (e.g., 250 psi) | Atmospheric pressure |
| Solvent | Organic solvents (e.g., Methanol) | Primarily aqueous |
| Yield Increase | - | 10-13% increase |
| Waste Reduction | - | 19% reduction |
| Productivity | - | 56% increase |
| Table 2. Comparison of the rhodium-catalyzed process with the modern transaminase process. Data sourced from Savile et al.[4][9][11] |
Conclusion
D-(2,4,5-trifluorophenyl)alanine was a cornerstone intermediate in the initial discovery and development of Sitagliptin, providing the essential chiral framework through a multi-step chemical synthesis. While this classical route has been pivotal, the evolution of Sitagliptin manufacturing showcases a paradigm shift in industrial organic synthesis. The development of highly engineered transaminases has enabled a more direct, efficient, and environmentally sustainable process. For researchers and drug development professionals, the history of Sitagliptin synthesis serves as a compelling case study in the power of biocatalysis to optimize pharmaceutical production, delivering significant improvements in yield, purity, and environmental impact over traditional chemical methods.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Biocatalytic retrosynthesis of Sitagliptin from phenylalanine derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biocatalytic retrosynthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The focus is on enzymatic pathways originating from phenylalanine derivatives, offering a greener and more efficient alternative to traditional chemical synthesis. This document provides a comprehensive overview of the key biocatalytic steps, quantitative data from various approaches, detailed experimental protocols, and visual representations of the synthetic pathways and workflows.
Introduction to Biocatalytic Synthesis of Sitagliptin
The conventional chemical synthesis of Sitagliptin has historically involved challenges such as the use of heavy metal catalysts (e.g., rhodium), high-pressure hydrogenation, and the generation of significant chemical waste.[1][2] Biocatalysis has emerged as a powerful alternative, leveraging the high selectivity and efficiency of enzymes to produce chiral amines like Sitagliptin under milder and more environmentally friendly conditions.[2] The core of the biocatalytic approach to Sitagliptin is the stereoselective synthesis of its key chiral intermediate, a β-amino acid derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, or the direct amination of a prochiral ketone precursor.[3][4]
The integration of biocatalytic steps in the retrosynthetic analysis of Sitagliptin offers several advantages, including a reduced environmental footprint, safer reaction conditions, and access to transformations that are difficult to achieve with conventional chemistry.[1][5][6] Engineered transaminases, in particular, have been instrumental in developing highly efficient and selective processes for large-scale manufacturing.[4]
Retrosynthetic Pathways and Key Biocatalytic Transformations
The biocatalytic synthesis of Sitagliptin from phenylalanine-related precursors can be approached through several chemo-enzymatic routes.[5][6] The central strategy involves the enzymatic formation of the crucial chiral amine. Below are key biocatalytic transformations that have been successfully employed.
Asymmetric Synthesis using Transaminases
The most prominent biocatalytic method for Sitagliptin synthesis involves the asymmetric amination of a prochiral ketone precursor using an (R)-selective ω-transaminase (ω-TA).[3][4] This reaction directly establishes the desired stereocenter with high enantioselectivity.
dot
Caption: Asymmetric synthesis of Sitagliptin via transamination.
Multi-Enzyme Cascade for Intermediate Synthesis
An alternative strategy involves a multi-enzyme cascade to produce the β-amino acid intermediate from a β-keto ester.[7][8] This approach can utilize cheaper starting materials and recycle the amino donor, making the process more economical and sustainable.
dot
Caption: Multi-enzyme cascade for Sitagliptin intermediate synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data from various biocatalytic approaches for the synthesis of Sitagliptin and its key intermediates.
Table 1: Performance of Different Biocatalytic Routes
| Biocatalytic Step | Enzyme(s) | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Transamination | Engineered (R)-selective Transaminase (from Arthrobacter sp.) | Pro-Sitagliptin Ketone | Sitagliptin | 92 | >99 | [2][7] |
| Reductive Amination | D-amino acid dehydrogenase (DAADH) / Glucose dehydrogenase (GDH) | 2,4,5-trifluorophenyl-α-ketoacid | D-(2,4,5-trifluorophenyl)alanine | 81 | >99 | [5] |
| Transamination | D-amino acid transaminase (DAAT) | 2,4,5-trifluorophenyl-α-ketoacid | D-(2,4,5-trifluorophenyl)alanine | 75 | >99 | [5] |
| Multi-enzyme Cascade | Transaminase (TARO), Esterase, AHR, FDH | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Sitagliptin Intermediate | 61 (isolated) | Not specified | [7][9] |
| Immobilized Transaminase | EMIN041@EMC7032 | Pro-Sitagliptin Ketone | Sitagliptin | >99 (conversion) | >99 | [10] |
| Multi-enzyme Cascade | Esterase (Pseudomonas stutzeri), Fused Transaminases | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Sitagliptin Intermediate | 98 (conversion) | Not specified | [8] |
Table 2: Optimized Reaction Conditions for Biocatalytic Steps
| Enzyme System | Substrate Concentration | pH | Temperature (°C) | Co-solvent | Key Findings | Reference |
| Engineered Transaminase | 200 g/L Pro-Sitagliptin Ketone | Not specified | 40 | 50% DMSO | High productivity and elimination of heavy metals. | [2] |
| DAADH/GDH | 50 mM Ketoacid | Not specified | Not specified | Not specified | High yield and enantioselectivity. | [5] |
| DAAT | 25 mM Ketoacid | Not specified | Not specified | Not specified | Excess aspartate removed with DDO. | [5] |
| Immobilized Transaminase | 20 mg/mL Pro-Sitagliptin Ketone | 9.0 (Triethanolamine buffer) | 40 | DMSO | Enzyme could be recycled for five consecutive runs without loss of activity. | [10] |
| ω-Transaminase (ω-TAIC) | 100 mM β-keto ester | 7.0 | Not specified | Not specified | Lowering pH circumvents product inhibition. | [3] |
| Multi-enzyme Cascade (TARO, Esterase) | 10-100 mM β-keto ester | Not specified | Not specified | Not specified | Whole-cell system with promoter engineering for controlled expression. | [7][9] |
Detailed Experimental Protocols
The following are representative protocols for key biocatalytic transformations in the synthesis of Sitagliptin, synthesized from the available literature.
Protocol for Asymmetric Transamination of Pro-Sitagliptin Ketone
This protocol is based on the use of an engineered (R)-selective transaminase.
Materials:
-
Pro-Sitagliptin Ketone
-
Engineered (R)-selective ω-transaminase (e.g., from Arthrobacter sp., commercially available or produced in-house)
-
Isopropylamine (amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., Triethanolamine buffer, 100 mM, pH 9.0)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a solution of isopropylamine (e.g., 5 M) and PLP (e.g., 1 mM) in water and adjust the pH to 9.0.
-
In a temperature-controlled reaction vessel, dissolve the lyophilized transaminase enzyme in the buffer solution.
-
Add the isopropylamine and PLP solution to the enzyme mixture. Pre-incubate the mixture at 40°C for 5-10 minutes with stirring.
-
Dissolve the pro-Sitagliptin ketone in DMSO to create a stock solution (e.g., 20 mg/mL).
-
Add the substrate stock solution to the enzyme mixture to initiate the reaction. The final DMSO concentration should be optimized (e.g., up to 50% v/v).
-
Maintain the reaction at 40°C with constant stirring. Monitor the progress of the reaction by taking samples at regular intervals.
-
Quench the reaction samples with a suitable solvent (e.g., acetonitrile) and analyze by HPLC to determine conversion and enantiomeric excess.
-
Upon completion, the product can be extracted and purified using standard techniques.
Protocol for Multi-Enzyme Cascade Synthesis of Sitagliptin Intermediate
This protocol describes a one-pot synthesis using a whole-cell biocatalyst co-expressing an esterase and a transaminase.
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (β-keto ester substrate)
-
Recombinant E. coli whole cells co-expressing esterase and transaminase
-
Benzylamine (amino donor)
-
PLP
-
Buffer solution (e.g., phosphate buffer)
-
Glucose (for cofactor regeneration if needed)
-
Reaction vessel
Procedure:
-
Cultivate the recombinant E. coli cells and harvest by centrifugation. Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).
-
In a reaction vessel, add the cell suspension, PLP (e.g., 0.5 mM), and benzylamine (e.g., 20 mM).
-
Dissolve the β-keto ester substrate in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM).
-
If an aldehyde reductase and formate dehydrogenase are included to remove the benzaldehyde by-product, add NAD(P)H and formate.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) with shaking.
-
Monitor the reaction progress by analyzing samples for the consumption of the starting material and the formation of the β-amino acid product using HPLC.
-
Once the reaction reaches completion, separate the cells by centrifugation. The supernatant containing the product can then be subjected to downstream purification processes.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflows for biocatalyst development and experimental procedures.
dot
Caption: Workflow for engineering improved transaminases.
dot
Caption: General experimental workflow for biocatalytic reactions.
Conclusion
The biocatalytic retrosynthesis of Sitagliptin, particularly through the use of engineered transaminases, represents a landmark achievement in green chemistry and industrial biotechnology. These enzymatic methods not only provide a more sustainable and cost-effective manufacturing process but also deliver the final product with high purity and stereoselectivity. The continued development of novel enzymes and multi-enzyme cascades will further enhance the efficiency and applicability of biocatalysis in pharmaceutical manufacturing. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and implement these advanced synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Genesis of Novel Antidiabetic Agents: An In-depth Technical Guide to the Early-Stage Development of Sitagliptin Analogues from Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage development of Sitagliptin analogues derived from the versatile chiral building block, phenylalanine. Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has revolutionized the treatment of type 2 diabetes mellitus. This document delves into the core scientific principles and methodologies that underpin the discovery and optimization of novel phenylalanine-based DPP-4 inhibitors, offering a roadmap for researchers in the field of antidiabetic drug development.
Introduction: The Role of DPP-4 Inhibition in Glycemic Control
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gastrointestinal tract in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.
Phenylalanine, with its inherent stereochemistry and aromatic side chain, has served as a valuable scaffold for the design of potent and selective DPP-4 inhibitors. The trifluorophenyl moiety of Sitagliptin, for instance, is a critical pharmacophoric element derived from a phenylalanine precursor. This guide will explore the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols involved in the journey from phenylalanine to promising Sitagliptin analogues.
Synthetic Strategies for Phenylalanine-Based Sitagliptin Analogues
The synthesis of Sitagliptin analogues from phenylalanine derivatives involves a variety of chemical and enzymatic approaches. A key intermediate in many synthetic routes is a chiral β-amino acid derivative, which forms the backbone of the final molecule.
Chemoenzymatic Synthesis
Chemoenzymatic routes offer an elegant and efficient approach to the synthesis of chiral intermediates. These methods often utilize enzymes for stereoselective transformations, minimizing the need for complex chiral auxiliaries or resolution steps.
Experimental Protocol: Chemoenzymatic Synthesis of a Fluorinated D-Phenylalanine Derivative
This protocol describes a general chemo-enzymatic route starting from a trifluorophenyl-substituted aldehyde.
-
Reductive Amination: A trifluorophenyl-substituted aldehyde is subjected to a reductive amination reaction using an ammonia source and a suitable reducing agent in the presence of an engineered transaminase enzyme. The enzyme's high stereoselectivity yields the desired D-phenylalanine derivative with high enantiomeric excess.
-
Protection of the Amino Group: The amino group of the resulting D-phenylalanine derivative is protected, typically with a Boc (tert-butoxycarbonyl) group, to prevent side reactions in subsequent steps. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
-
Carboxyl Group Activation: The carboxylic acid moiety is then activated for coupling reactions. This can be achieved by converting it to an acid chloride, an active ester, or by using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Coupling with the Triazolopiperazine Moiety: The activated and protected D-phenylalanine derivative is then coupled with the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride, a key heterocyclic component of Sitagliptin.
-
Deprotection: The final step involves the removal of the protecting group from the amino acid to yield the target Sitagliptin analogue.
Asymmetric Hydrogenation
Asymmetric hydrogenation is another powerful technique for establishing the desired stereochemistry in Sitagliptin analogues. This method typically involves the hydrogenation of a prochiral enamine precursor using a chiral rhodium-based catalyst.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamine
-
Synthesis of the Enamine Precursor: A β-ketoester derived from a trifluorophenylacetic acid is reacted with an ammonium source to form the corresponding enamine.
-
Asymmetric Hydrogenation: The enamine is then hydrogenated under high pressure using a chiral rhodium catalyst, such as one based on the Josiphos ligand family. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
-
Further Elaboration: The resulting chiral β-amino ester is then further processed, which may involve hydrolysis of the ester and subsequent coupling with the triazolopiperazine moiety as described in the chemoenzymatic route.
Structure-Activity Relationship (SAR) Studies
The development of potent and selective Sitagliptin analogues relies heavily on understanding the structure-activity relationships. SAR studies explore how modifications to the chemical structure of the molecule affect its biological activity.
The Phenylalanine Scaffold
The trifluorophenyl group of Sitagliptin is a key feature that interacts with the S1 pocket of the DPP-4 enzyme. Modifications to this aromatic ring can significantly impact potency and selectivity.
-
Substitution Pattern: The 2,4,5-trifluoro substitution pattern on the phenyl ring of Sitagliptin has been found to be optimal for binding.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel analogues with altered pharmacological profiles.
Benzyl-Substituted (S)-Phenylalanine Derivatives
Recent studies have explored the synthesis of novel benzyl-substituted (S)-phenylalanine derivatives as potent DPP-4 inhibitors. These compounds often exhibit superior potency compared to Sitagliptin.
Quantitative Data Summary
The following tables summarize the in vitro DPP-4 inhibitory activity of representative Sitagliptin analogues derived from phenylalanine.
Table 1: DPP-4 Inhibitory Activity of Benzyl-Substituted (S)-Phenylalanine Derivatives
| Compound | Substitution on Benzyl Ring | IC₅₀ (nM) for DPP-4 |
| Sitagliptin | (Reference) | 18 |
| Analogue 6g | 4-Fluoro | 3.79 |
| Analogue series | Various substitutions | 3.79 - 25.52 |
Table 2: Selectivity Profile of Analogue 6g
| Enzyme | IC₅₀ (nM) |
| DPP-4 | 3.79 |
| DPP-7 | > 10,000 |
| DPP-8 | > 10,000 |
| DPP-9 | > 10,000 |
Key Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add a solution of the test compound at various concentrations to the wells of the microplate.
-
Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to each well.
-
Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Selectivity Profiling
To assess the selectivity of the synthesized analogues, their inhibitory activity is tested against other related dipeptidyl peptidases, such as DPP-7, DPP-8, and DPP-9. The assay protocol is similar to the DPP-4 inhibition assay, but with the respective enzymes and their specific substrates. High selectivity for DPP-4 over other DPPs is a critical requirement for a safe and effective drug candidate.
Visualizing Key Processes
DPP-4 Signaling Pathway
Caption: The DPP-4 signaling pathway and the mechanism of action of Sitagliptin analogues.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized experimental workflow for the development of Sitagliptin analogues.
Conclusion and Future Directions
The early-stage development of Sitagliptin analogues from phenylalanine has proven to be a fruitful area of research, yielding potent and selective DPP-4 inhibitors with significant therapeutic potential. The versatility of phenylalanine as a chiral starting material, coupled with advances in synthetic methodologies, continues to drive the discovery of novel antidiabetic agents. Future research will likely focus on the development of analogues with improved pharmacokinetic profiles, enhanced selectivity, and the potential for combination therapies. The in-depth understanding of the SAR and the application of robust experimental protocols, as outlined in this guide, will be instrumental in the successful development of the next generation of DPP-4 inhibitors for the management of type 2 diabetes.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sitagliptin: Mechanism of Action and Structural Origins
This document provides an in-depth technical overview of Sitagliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). It is intended for researchers, scientists, and professionals in the field of drug development, detailing the drug's mechanism of action, the key milestones in its structural development, comprehensive pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action
Sitagliptin exerts its therapeutic effect by enhancing the body's endogenous incretin system. The core of its mechanism is the competitive and reversible inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1]
The Incretin System and DPP-4
In response to food intake, endocrine cells in the intestine release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are crucial for glucose homeostasis and act via several mechanisms:
-
Stimulation of Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin synthesis and release from pancreatic β-cells.[2]
-
Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2]
The physiological actions of GLP-1 and GIP are short-lived, as they are rapidly inactivated by the DPP-4 enzyme, which cleaves their N-terminal dipeptides.[3][4] DPP-4 is a serine exopeptidase widely distributed throughout the body.[3]
Sitagliptin's Role in DPP-4 Inhibition
Sitagliptin functions as a potent, selective, and competitive inhibitor of DPP-4.[1][5] By binding to the active site of DPP-4, it prevents the degradation of GLP-1 and GIP.[6][7][8] This action increases the circulating concentrations of active incretin hormones, thereby prolonging their glucoregulatory effects.[2] The key outcomes of this prolonged incretin activity are:
-
An increase in insulin release from β-cells in the presence of elevated glucose levels.[5]
-
A decrease in glucagon secretion from α-cells, leading to reduced glucose output from the liver.[5]
This glucose-dependent mechanism of action is a hallmark of Sitagliptin, contributing to its low risk of hypoglycemia when used as monotherapy.[6][7]
Structural Origins and Development
The development of Sitagliptin by Merck & Co. was a landmark in medicinal chemistry, driven by the need for a highly selective DPP-4 inhibitor to avoid off-target toxicities.[9]
-
Initial Leads and Toxicity Concerns: The program began with lead compounds like isoleucyl thiazolidide. However, these early leads were discontinued due to significant toxicity observed in preclinical animal studies.[9][10]
-
The Selectivity Hypothesis: Researchers hypothesized that the toxicity was caused by the inhibition of related proteases, specifically DPP-8 and DPP-9.[9][10] This hypothesis was later confirmed when a selective dual DPP-8/9 inhibitor replicated the toxic effects, while a selective DPP-4 inhibitor did not.[9]
-
Shift to Selective Inhibition: This crucial finding shifted the focus of drug discovery efforts toward identifying a compound with high selectivity for DPP-4 over DPP-8 and DPP-9.[9]
-
Discovery of the β-Amino Acid Scaffold: Through screening and structure-activity relationship (SAR) studies, a highly selective β-amino acid piperazine series was identified.[9][10] The β-amino acid structure was a key departure from the α-amino acid leads and provided a foundation for improved selectivity.
-
Optimization for Pharmacokinetics: While potent, the initial piperazine series suffered from extensive in vivo metabolism. To enhance stability and improve pharmacokinetic properties, a series of bicyclic derivatives were synthesized. This led to the creation of a triazolopiperazine series, which exhibited excellent preclinical pharmacokinetics.[9]
-
Identification of Sitagliptin: Further optimization of this triazolopiperazine series, incorporating a trifluorophenyl group to interact with the S1 hydrophobic pocket of the DPP-4 active site, culminated in the discovery of Sitagliptin (formerly MK-0431).[5][9][11] Sitagliptin was approved by the FDA in 2006.[1][8]
Quantitative Pharmacological Data
Sitagliptin's efficacy is defined by its high potency against DPP-4 and its remarkable selectivity against other proteases.
Table 1: Potency of Sitagliptin against DPP-4
| Parameter | Value (nM) | Species | Reference |
| IC₅₀ | 18 | Human | [12][13] |
| IC₅₀ | 16.8 | Human | [14] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of drug required to inhibit 50% of the enzyme's activity in vitro.
Table 2: Selectivity Profile of Sitagliptin
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Fold (vs. DPP-4 IC₅₀ of 18 nM) | Reference |
| DPP-4 | 18 | - | 1 | [13] |
| DPP-8 | 48,000 | 33,780 | > 2,600-fold | [14][15] |
| DPP-9 | > 100,000 | 55,142 | > 5,500-fold | [14][16] |
Kᵢ (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex, representing the affinity of the inhibitor for the enzyme. The high selectivity for DPP-4 over DPP-8 and DPP-9 is a critical safety feature of Sitagliptin, minimizing the risk of mechanism-based toxicities seen with less selective inhibitors.[2][10]
Table 3: Key Pharmacokinetic Properties
| Parameter | Value | Reference |
| Oral Bioavailability | ~87% | [13][17] |
| Plasma Protein Binding | ~38% | [17] |
| Apparent Terminal Half-life | 10 - 12 hours | [13] |
| Primary Route of Excretion | Renal (unchanged drug) | [13][18] |
Key Experimental Protocols
The characterization of Sitagliptin's pharmacological profile relies on standardized in vitro and in vivo assays.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC₅₀ of an inhibitor against DPP-4.
Objective: To measure the concentration-dependent inhibition of recombinant human DPP-4 by Sitagliptin.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[19]
-
DPP-4 Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)[19][20]
-
Sitagliptin (dissolved in a suitable solvent like DMSO or water)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[19][21]
Methodology:
-
Reagent Preparation: Dilute the DPP-4 enzyme and the H-Gly-Pro-AMC substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of Sitagliptin.
-
Assay Setup: To appropriate wells of the 96-well plate, add:
-
100% Activity Control: Assay buffer, DPP-4 enzyme, and solvent (without inhibitor).
-
Inhibitor Wells: Assay buffer, DPP-4 enzyme, and the Sitagliptin serial dilutions.
-
Background Wells: Assay buffer, solvent, and substrate (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[21]
-
Measurement: Read the fluorescence intensity on a plate reader. The cleavage of the AMC group from the substrate by active DPP-4 results in a fluorescent signal.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each Sitagliptin concentration relative to the 100% activity control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of Sitagliptin on glucose disposal in an animal model of insulin resistance or in human subjects.
Objective: To evaluate the efficacy of Sitagliptin in improving glucose tolerance following an oral glucose challenge.
Subjects:
-
Animal Model: e.g., C57BL/6J mice on a high-fat diet, Zucker fatty rats, or SHROB rats.[22][23]
-
Human Subjects: Patients with T2DM or healthy volunteers.[24]
Methodology:
-
Fasting: Subjects are fasted overnight (e.g., 6-12 hours) but allowed access to water.
-
Baseline Blood Sample: A baseline blood sample (t=0 min) is collected (e.g., from the tail vein in rodents or via an intravenous catheter in humans) to measure fasting glucose and insulin levels.
-
Drug Administration: Sitagliptin (e.g., 10-30 mg/kg in rodents, 100 mg in humans) or a vehicle/placebo control is administered orally (p.o.).[22][24]
-
Resting Period: A waiting period (e.g., 60-120 minutes) allows for drug absorption.[24]
-
Glucose Challenge: A concentrated glucose solution is administered orally (e.g., 2-6 g/kg in rodents, 75 g in humans).[22][24] This is considered time t=0 for the glucose tolerance test itself.
-
Serial Blood Sampling: Blood samples are collected at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, 120, and 180 minutes).[24]
-
Biochemical Analysis: Plasma from each sample is analyzed for glucose and insulin concentrations.
-
Data Analysis:
-
Plot mean plasma glucose and insulin concentrations versus time for both the Sitagliptin-treated and control groups.
-
Calculate the Area Under the Curve (AUC) for both glucose and insulin. A significant reduction in the glucose AUC in the Sitagliptin group compared to the control group indicates improved glucose tolerance.[24]
-
References
- 1. Sitagliptin - Wikipedia [en.wikipedia.org]
- 2. globalrph.com [globalrph.com]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. droracle.ai [droracle.ai]
- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrti.org [ijrti.org]
- 11. Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. Dipeptidyl peptidase IV Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl peptidase VIII Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. Dipeptidyl peptidase IX Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 17. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the pharmacokinetics of Sitagliptin's chiral precursors
An In-Depth Technical Guide to the Pharmacokinetics of Sitagliptin's Chiral Precursors
Disclaimer: While this guide provides a comprehensive overview of the pharmacokinetics of Sitagliptin's enantiomers, extensive searches of publicly available scientific literature and databases did not yield pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for the chiral precursors used in its synthesis. This information is likely proprietary to the manufacturers. The following guide is therefore focused on the stereoselective pharmacokinetics of Sitagliptin itself, based on available preclinical and clinical data.
Introduction to Sitagliptin and Chirality
Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the management of type 2 diabetes mellitus. The molecule possesses a single chiral center, leading to two enantiomers: (R)-Sitagliptin and (S)-Sitagliptin. The pharmacological activity resides in the (R)-enantiomer, which is the marketed drug. Understanding the differential pharmacokinetics of these enantiomers is crucial for drug development, as stereoselectivity in ADME processes can significantly impact efficacy and safety. This technical guide provides an in-depth exploration of the pharmacokinetics of Sitagliptin's enantiomers, including detailed experimental protocols and an examination of relevant signaling pathways.
Pharmacokinetic Profiles of Sitagliptin Enantiomers
Sitagliptin is primarily eliminated unchanged in the urine, with metabolism being a minor pathway.[1] Studies in rats have indicated that the pharmacokinetics of Sitagliptin are stereoselective, with notable differences observed between the (R) and (S) enantiomers.[2][3][4]
Absorption: (R)-Sitagliptin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) occurring within 1 to 4 hours in healthy subjects.[1][5] The absolute bioavailability of (R)-Sitagliptin is high, at approximately 87%.[1][6]
Distribution: The mean volume of distribution for (R)-Sitagliptin at steady state is approximately 198 liters, indicating extensive tissue distribution.[1] The plasma protein binding is relatively low at about 38%.[1][6]
Metabolism: Metabolism is a minor elimination pathway for Sitagliptin, with only about 16% of an administered dose being excreted as metabolites.[1][7] The primary enzymes involved in its limited metabolism are cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8.[6][7] Six metabolites have been detected at trace levels, none of which are expected to contribute to the DPP-4 inhibitory activity.[1] These metabolites are formed through N-sulfation, N-carbamoyl glucuronidation, hydroxylation, and oxidative desaturation of the piperazine ring followed by cyclization.[7][8] In human plasma, after administration of the active (R)-enantiomer, the concentration of the (S)-enantiomer has been found to be below the limit of quantitation, suggesting that chiral inversion is negligible and/or the (S)-enantiomer, if formed, is cleared extremely rapidly.[1]
Excretion: The primary route of elimination for (R)-Sitagliptin is renal excretion, with approximately 79-87% of the dose excreted unchanged in the urine.[1][6][7] This process involves active tubular secretion.[1] A smaller portion of the dose is eliminated in the feces.[6] The terminal half-life of (R)-Sitagliptin is approximately 12.4 hours.[1][6]
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for Sitagliptin.
Table 1: Pharmacokinetic Parameters of (R)-Sitagliptin in Male Sprague-Dawley Rats
| Parameter | Value | Reference |
| Plasma Clearance (CLp) | ~40 - 48 mL/min/kg | [8][9] |
| Volume of Distribution (Vd) | ~7 - 9 L/kg | [8] |
| Half-life (t1/2) | ~2 hours | [8] |
| Oral Bioavailability (at 2 mg/kg) | 59% (male) - 82% (female) | [9] |
Table 2: Comparative Pharmacokinetic Data for Sitagliptin Enantiomers
| Enantiomer | Parameter | Finding | Reference |
| (R)-Sitagliptin | Cmax, AUC, t1/2 | Well-characterized (see Table 1 for rat data) | [8][9] |
| (S)-Sitagliptin | Cmax, AUC, t1/2 | Specific quantitative data in preclinical models are not publicly available. Studies in rats suggest a different pharmacokinetic profile from the (R)-enantiomer, indicating stereoselectivity. | [2][3][4] |
| (S)-Sitagliptin | Plasma Concentration (in humans after (R)-Sitagliptin administration) | Below the limit of quantitation (1.23 nM) | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for evaluating the pharmacokinetics of Sitagliptin enantiomers in rats following oral administration of a racemic mixture.
1. Animals and Housing:
-
Use male Sprague-Dawley rats (200-250g).
-
House animals individually in cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Provide access to standard chow and water ad libitum.
-
For studies requiring cannulation, allow at least a 2-day recovery period after surgery.[10]
2. Dosing:
-
Prepare a formulation of racemic Sitagliptin in a suitable vehicle (e.g., 0.5% aqueous methylcellulose).[9]
-
Administer a single oral dose (e.g., 2.5 mg/kg) via oral gavage.[4]
3. Blood Sampling:
-
Collect serial blood samples (approximately 150-250 µL) at predetermined time points. A typical schedule would be pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11][12]
-
Blood can be collected via a cannulated jugular vein for conscious, freely moving animals to minimize stress.[10] Alternatively, sampling from the subclavian vein can be used.[11]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA). Gently invert the tubes 8-10 times to ensure proper mixing.[13]
4. Plasma Preparation:
-
Centrifuge the blood samples as soon as possible at 1,000-2,000 x g for 10 minutes.[13]
-
Carefully pipette the supernatant (plasma) into clean, labeled microtubes.
-
Store the plasma samples at -20°C or lower until analysis.[13]
5. Data Analysis:
-
Analyze plasma samples for the concentration of each enantiomer using a validated chiral HPLC method (see Protocol 4.2).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for each enantiomer using non-compartmental analysis software.
Caption: Workflow for a typical preclinical pharmacokinetic study in rats.
Bioanalytical Method for Enantioselective Quantification
This protocol outlines a chiral High-Performance Liquid Chromatography (HPLC) method for separating and quantifying (R)- and (S)-Sitagliptin in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.[12]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: A chiral stationary phase is required. Examples include Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm) or a Phenomenex Lux cellulose-1 column.[2][4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. An example is a 60:35:5 (v/v/v) blend of 10 mM ammonium acetate buffer (pH 4.0), methanol, and 0.1% formic acid in water.[2][3]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 265-267 nm. For higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) can be used.
3. Validation:
-
Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Caption: Workflow for preparing plasma samples for chiral HPLC analysis.
In Vitro Metabolism Study with Rat Liver Microsomes
This protocol is for assessing the metabolic stability of Sitagliptin enantiomers using rat liver microsomes.
1. Reagents and Materials:
-
Rat liver microsomes (RLM)
-
Sitagliptin enantiomers (or racemic mixture)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath set to 37°C
2. Incubation Procedure:
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Phosphate buffer
-
Rat liver microsomes (e.g., final concentration of 0.5 mg/mL)[14]
-
Sitagliptin (e.g., final concentration of 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in each aliquot by adding an equal volume of cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
Centrifuge the terminated samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent drug (Sitagliptin enantiomer) over time using a validated LC-MS/MS method.
4. Data Calculation:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
Signaling Pathways
Primary Mechanism: DPP-4 Inhibition
Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This prevents the degradation of incretin hormones, GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Caption: Sitagliptin inhibits DPP-4, increasing active incretin levels.
Modulation of TGF-β1/Smad Signaling
In the context of diabetic nephropathy, Sitagliptin has been shown to ameliorate renal fibrosis by rebalancing the TGF-β1/Smad signaling pathway. It inhibits the pro-fibrotic signaling cascade.
Caption: Sitagliptin inhibits the pro-fibrotic TGF-β1/Smad pathway.
SIRT6-Dependent Anti-Inflammatory Pathway
Sitagliptin has demonstrated protective effects against vascular inflammation, partly through the upregulation of Sirtuin 6 (SIRT6), which in turn suppresses the expression of pro-inflammatory mediators.
Caption: Sitagliptin upregulates SIRT6 to reduce vascular inflammation.
Significance and Implications for Drug Development
The study of stereoselective pharmacokinetics is a critical component of modern drug development. For a chiral drug like Sitagliptin, where the therapeutic activity is confined to one enantiomer, understanding the ADME profile of both the active (eutomer) and inactive (distomer) enantiomers is essential.
-
Efficacy and Safety: Differences in absorption, distribution, metabolism, and excretion can lead to different plasma and tissue concentrations of the enantiomers. A distomer that is cleared more slowly than the eutomer could accumulate and potentially cause off-target effects or toxicity. The data suggesting very low to non-quantifiable levels of (S)-Sitagliptin in plasma after administration of (R)-Sitagliptin is a favorable safety profile.[1]
-
Regulatory Requirements: Regulatory agencies such as the FDA require that the choice to develop a racemate over a single enantiomer be justified. Preclinical and clinical pharmacokinetic studies must employ enantioselective bioanalytical methods unless it is proven that no pharmacokinetic differences exist between the enantiomers.
-
Process Chemistry: The lack of significant chiral inversion in vivo underscores the importance of robust, stereoselective synthetic processes to produce the pure (R)-enantiomer, minimizing the (S)-enantiomer as a process-related impurity.
Conclusion
This technical guide has detailed the stereoselective pharmacokinetic profile of Sitagliptin, highlighting the differences in the disposition of its (R) and (S) enantiomers. While the active (R)-enantiomer's pharmacokinetics are well-documented, quantitative preclinical data for the (S)-enantiomer are sparse in public literature, though evidence points to a distinct and rapid clearance. A significant information gap exists regarding the pharmacokinetic properties of the chiral precursors of Sitagliptin. The provided experimental protocols offer a framework for conducting preclinical studies to further investigate these properties. The elucidation of Sitagliptin's influence on signaling pathways beyond DPP-4, such as TGF-β1/Smad and SIRT6, opens new avenues for understanding its full therapeutic potential. For drug development professionals, this guide emphasizes the necessity of a thorough, stereoselective evaluation of chiral drug candidates to ensure optimal safety and efficacy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro study and pharmacokinetic evaluation of sitagliptin phosphate enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrti.org [ijrti.org]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 12. currentseparations.com [currentseparations.com]
- 13. idexxbioanalytics.com [idexxbioanalytics.com]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing a phenylalanine-derived precursor. The synthesis focuses on the construction of the key chiral β-amino acid moiety and its subsequent coupling to the triazolopiperazine core.
Introduction
Sitagliptin is a widely prescribed oral medication for the management of type 2 diabetes.[1] A critical feature of its molecular architecture is the chiral β-amino acid derivative, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The stereochemistry at this position is crucial for its inhibitory activity against the DPP-4 enzyme. Consequently, numerous asymmetric syntheses have been developed to produce the desired (R)-enantiomer with high purity.
This protocol outlines a chemo-enzymatic approach to generate a key chiral intermediate derived from phenylalanine, followed by its conversion to Sitagliptin. This method highlights the synergy of biocatalysis and traditional organic synthesis to achieve high efficiency and enantioselectivity.
Overall Synthetic Strategy
The synthesis begins with the creation of a chiral β-amino acid precursor, which is then coupled with the heterocyclic component of Sitagliptin. The final step involves the deprotection of the amine to yield the active pharmaceutical ingredient.
Logical Workflow of Sitagliptin Synthesis
Caption: Overall workflow for the asymmetric synthesis of Sitagliptin.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Sitagliptin, based on reported literature values.
Table 1: Synthesis of the Key Chiral Intermediate
| Step | Starting Material | Product | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric aza-Michael/Hemiacetal Reaction | (E)-4-(2,4,5-trifluorophenyl)but-2-enal | Chiral Hemiacetal Intermediate | Organocatalyst | DCM | ~85-90 | >99 |
| Conversion to β-amino acid | Chiral Hemiacetal Intermediate | (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid | Various | - | High | Maintained |
Table 2: Coupling and Deprotection to Yield Sitagliptin
| Step | Starting Materials | Product | Coupling Agents | Solvent | Yield (%) |
| Peptide Coupling | (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine | Boc-Protected Sitagliptin | EDCI, HOBt | DCM | 91 |
| Deprotection | Boc-Protected Sitagliptin | Sitagliptin Phosphate | H₃PO₄, HCl | IPA/H₂O | 78 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the asymmetric synthesis of Sitagliptin.
Protocol 1: Synthesis of the Phenylalanine-Derived Chiral Precursor
This protocol focuses on an organocatalyzed asymmetric synthesis to establish the chiral center of the β-amino acid.
Step 1a: Synthesis of (E)-4-(2,4,5-trifluorophenyl)but-2-enal
This intermediate can be prepared from 2,4,5-trifluorobenzaldehyde through methods such as an aldol condensation with acetaldehyde followed by dehydration.
Step 1b: Asymmetric Synthesis of the Chiral Hemiacetal Intermediate
-
Dissolve (E)-4-(2,4,5-trifluorophenyl)but-2-enal (1.0 mmol) in dichloromethane (5 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -20 °C.
-
Add N-Boc-hydroxylamine (1.2 mmol), followed by an organocatalyst such as (S)-diphenylprolinol TMS ether (0.1 mmol) and p-nitrobenzoic acid (0.1 mmol).[2]
-
Stir the reaction mixture at -20 °C for 15 hours, monitoring the reaction by TLC.[2]
-
Upon completion, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (5 mL) and brine (5 mL).[2]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral hemiacetal.
Step 1c: Conversion to (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid
The chiral hemiacetal is then converted to the target β-amino acid through a series of standard transformations including reduction and hydrolysis.
Protocol 2: Synthesis of Sitagliptin via Peptide Coupling and Deprotection
Step 2a: Coupling of the Chiral Precursor with the Triazole Moiety
-
To a solution of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid (3.0 mmol) in dichloromethane (10 mL), add EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (3.6 mmol) and HOBt (1-hydroxybenzotriazole) (3.6 mmol).[2]
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride (3.0 mmol) and DIPEA (N,N-diisopropylethylamine) (3.0 mmol) to the mixture.[2]
-
Stir the reaction mixture at room temperature for 12 hours.[2]
-
After completion, add water (10 mL) and ethyl acetate (20 mL).
-
Separate the organic phase and wash sequentially with saturated aqueous NaHCO₃ solution (5 mL), 1N aqueous HCl solution (5 mL), and brine (5 mL).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain Boc-protected Sitagliptin. This intermediate can be used in the next step with or without further purification.
Experimental Workflow for Sitagliptin Synthesis from the Precursor
Caption: Step-by-step workflow for the conversion of the chiral precursor to Sitagliptin.
Step 2b: Deprotection and Salt Formation
-
Dissolve the crude Boc-protected Sitagliptin (e.g., 0.0039 moles) in isopropanol (20 mL).[3]
-
Add concentrated HCl (5.7 mL) at room temperature.[3]
-
Heat the reaction mixture to 50-55 °C and maintain for 5 hours.[3]
-
After the reaction is complete, cool the mixture and basify with a suitable base (e.g., NaOH solution).
-
Extract the Sitagliptin free base with ethyl acetate (2 x 20 mL).[3]
-
Dry the combined organic extracts and concentrate to yield Sitagliptin base.
-
For the formation of the phosphate salt, dissolve the base in a mixture of isopropanol and water.
-
Add a stoichiometric amount of phosphoric acid and heat to effect dissolution.
-
Cool the solution to crystallize the Sitagliptin phosphate monohydrate.
-
Filter the solid, wash with a cold solvent, and dry under vacuum.
Conclusion
The described protocols provide a detailed guide for the asymmetric synthesis of Sitagliptin using a phenylalanine-derived precursor. The chemo-enzymatic approach for generating the chiral β-amino acid, followed by a robust peptide coupling and deprotection sequence, represents an efficient and highly stereoselective route to this important pharmaceutical agent. These methods are suitable for laboratory-scale synthesis and provide a foundation for process development and scale-up.
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
Transaminase-catalyzed synthesis of Sitagliptin from a ketone precursor
Introduction
Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The asymmetric synthesis of its chiral amine structure is a critical step in its manufacturing. Biocatalysis, specifically the use of transaminases (TAs), has emerged as a highly efficient and green alternative to traditional chemical synthesis routes.[1][2] This application note details the synthesis of Sitagliptin from a prochiral ketone precursor using a transaminase-catalyzed reaction, offering high enantioselectivity and conversion under mild conditions.[1] This method avoids the use of heavy metal catalysts and high-pressure hydrogenation, aligning with the principles of green chemistry.[2][3]
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1] For the synthesis of Sitagliptin, an (R)-selective transaminase is utilized to convert the pro-Sitagliptin ketone into the desired (R)-enantiomer with high fidelity.[2] Engineered transaminases, such as mutants of the enzyme from Arthrobacter sp. (ATA-117), have been developed to exhibit high activity and stability under process conditions.[4][5]
Reaction Principle
The core of this biocatalytic process is the asymmetric amination of the pro-Sitagliptin ketone. The transaminase enzyme facilitates the stereoselective transfer of an amino group from an amine donor, typically isopropylamine (IPA), to the ketone substrate. The reaction equilibrium can be shifted towards the product side by using a high concentration of the amine donor.
Materials and Reagents
-
Enzyme: (R)-selective transaminase (e.g., ATA-117 mutant or similar)
-
Substrate: (2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1][2][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (pro-Sitagliptin ketone)
-
Amine Donor: Isopropylamine (IPA)
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Buffer: Triethanolamine (TEOA) buffer, Tris-HCl buffer, or similar, pH adjusted to the enzyme's optimum (typically pH 8.0-9.0)
-
Solvent: Dimethyl sulfoxide (DMSO) or methanol for substrate dissolution
-
Quenching Solution: e.g., acidic solution to stop the reaction
-
Analytical Standards: Sitagliptin and pro-Sitagliptin ketone for HPLC analysis
Experimental Protocols
I. General Protocol for Batch Synthesis of Sitagliptin
This protocol describes a typical batch reaction for the synthesis of Sitagliptin using a soluble transaminase.
-
Enzyme Preparation: Dissolve the lyophilized transaminase enzyme in the chosen buffer (e.g., 100 mM TEOA buffer, pH 9.0) to a final concentration of 5-10 mg/mL.
-
Reaction Mixture Preparation:
-
In a temperature-controlled reaction vessel, combine the buffer, isopropylamine (e.g., 1 M final concentration), and PLP (e.g., 1 mM final concentration).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 40-45 °C) with gentle agitation.
-
-
Substrate Addition:
-
Dissolve the pro-Sitagliptin ketone in a minimal amount of a suitable organic solvent like DMSO or methanol (e.g., to a stock concentration of 200 g/L).
-
Add the substrate solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 50-200 g/L).
-
-
Initiation of Reaction: Add the prepared enzyme solution to the reaction mixture to initiate the transamination reaction.
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature and pH with continuous agitation.
-
Periodically withdraw samples to monitor the conversion of the ketone and the formation of Sitagliptin by HPLC analysis.
-
-
Reaction Termination and Work-up:
-
Once the reaction has reached the desired conversion (typically >95%), terminate the reaction by adding a quenching solution (e.g., by lowering the pH).
-
The product, Sitagliptin, can be isolated and purified using standard downstream processing techniques such as extraction and crystallization.
-
II. Protocol for Synthesis using Immobilized Transaminase
The use of an immobilized transaminase offers advantages in terms of enzyme stability and reusability.[1]
-
Immobilized Enzyme Preparation: Prepare or procure the transaminase immobilized on a suitable support (e.g., epoxy-functionalized methacrylic resin).[1]
-
Reaction Setup:
-
In a reaction vessel, add the immobilized enzyme to the buffer solution containing the amine donor and PLP.
-
Pre-incubate the slurry at the reaction temperature (e.g., 40 °C) with stirring.
-
-
Substrate Addition and Reaction:
-
Add the dissolved pro-Sitagliptin ketone to the reaction mixture.
-
Maintain the reaction under controlled temperature and agitation.
-
-
Product Recovery and Enzyme Recycling:
-
After the reaction is complete, the immobilized enzyme can be easily separated from the reaction mixture by filtration or centrifugation.
-
The supernatant containing the product can be processed for purification.
-
The recovered immobilized enzyme can be washed and reused for subsequent batches.
-
Data Presentation
The following tables summarize typical quantitative data for the transaminase-catalyzed synthesis of Sitagliptin under various conditions.
Table 1: Performance of Soluble and Immobilized Transaminase in Sitagliptin Synthesis [1]
| Enzyme Formulation | Substrate Concentration (g/L) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Soluble Transaminase | 50 | 24 | 95 | >99 |
| Immobilized Transaminase | 50 | 24 | 99 | >99 |
Table 2: Effect of Reaction Parameters on Sitagliptin Synthesis [5][6]
| Parameter | Condition 1 | Condition 2 | Outcome |
| Substrate Loading | 100 g/L | 200 g/L | Higher loading can be achieved with engineered enzymes, maintaining high conversion and ee. |
| Co-solvent | 25% DMSO | 50% DMSO | Increased DMSO can improve substrate solubility but may affect enzyme stability. |
| pH | 8.0 | 9.0 | Optimal pH is enzyme-dependent; typically in the slightly alkaline range. |
| Temperature (°C) | 37 | 45 | Higher temperatures can increase reaction rate but may decrease enzyme stability over time. |
Visualizations
Reaction Pathway
Caption: Transaminase-catalyzed conversion of pro-Sitagliptin ketone to Sitagliptin.
Experimental Workflow
Caption: General workflow for the biocatalytic synthesis of Sitagliptin.
Conclusion
The transaminase-catalyzed synthesis of Sitagliptin from its ketone precursor represents a robust and environmentally friendly manufacturing process. The use of engineered and immobilized enzymes has further enhanced the efficiency and economic viability of this biocatalytic route.[1][2] The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement this advanced synthesis strategy. This approach not only yields a product with high enantiomeric purity but also aligns with the growing demand for sustainable practices in the pharmaceutical industry.[3]
References
- 1. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Chiral Resolution of Sitagliptin Using N-Acetyl-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chiral resolution of racemic Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing the chiral resolving agent N-acetyl-D-phenylalanine. The synthesis of the biologically active (R)-enantiomer of Sitagliptin is crucial for its therapeutic efficacy in the management of type 2 diabetes mellitus. This application note outlines a diastereomeric crystallization method, offering a practical and efficient approach to obtaining enantiomerically pure Sitagliptin. The protocol is based on established methodologies and includes quantitative data to guide researchers in achieving high chiral purity.
Introduction
Sitagliptin is a widely prescribed oral hypoglycemic agent that functions by inhibiting the DPP-4 enzyme, thereby increasing the levels of active incretin hormones and improving glycemic control. The therapeutic activity of Sitagliptin resides exclusively in its (R)-enantiomer. Consequently, the development of robust and scalable methods to produce enantiomerically pure (R)-Sitagliptin is of significant interest in pharmaceutical manufacturing.
Chiral resolution via diastereomeric crystallization remains a widely used and effective technique for separating enantiomers. This method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure compound. This application note focuses on the use of N-acetyl-D-phenylalanine as a cost-effective and efficient resolving agent for racemic Sitagliptin.
Principle of Chiral Resolution
The chiral resolution of racemic Sitagliptin with N-acetyl-D-phenylalanine is based on the formation of diastereomeric salts. The racemic Sitagliptin base, containing both (R)- and (S)-enantiomers, is reacted with the chiral resolving agent, N-acetyl-D-phenylalanine. This reaction results in the formation of two diastereomeric salts: ((R)-Sitagliptin)-((D)-N-acetyl-phenylalanine) and ((S)-Sitagliptin)-((D)-N-acetyl-phenylalanine). These diastereomers exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer, which can then be isolated by filtration. The desired (R)-Sitagliptin is subsequently liberated from the purified diastereomeric salt.
Experimental Protocol
This protocol is adapted from established procedures for the chiral resolution of Sitagliptin.
3.1. Materials and Reagents
-
Racemic Sitagliptin base
-
N-acetyl-D-phenylalanine
-
Methanol (reagent grade)
-
Sodium Hydroxide (NaOH) solution (e.g., 1N)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Standard laboratory glassware and equipment (reflux condenser, filtration apparatus, etc.)
-
Analytical instrumentation for chiral purity determination (e.g., Chiral HPLC)
3.2. Procedure: Diastereomeric Salt Formation and Crystallization
-
In a round-bottom flask equipped with a reflux condenser, dissolve racemic Sitagliptin base in methanol.
-
Add an equimolar amount of N-acetyl-D-phenylalanine to the solution.
-
Heat the mixture to reflux for approximately 30 minutes to ensure complete salt formation and dissolution.
-
Allow the solution to cool gradually to ambient temperature.
-
Maintain the mixture at ambient temperature for about 15 hours to facilitate the crystallization of the desired diastereomeric salt.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the collected crystals with a small amount of cold methanol to remove impurities.
-
Dry the purified diastereomeric salt under vacuum.
3.3. Procedure: Liberation of (R)-Sitagliptin
-
Suspend the dried diastereomeric salt in a biphasic system of a suitable organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1N NaOH).
-
Stir the mixture until the salt completely dissolves and the layers are well-separated. The N-acetyl-D-phenylalanine will be extracted into the aqueous layer as its sodium salt, while the (R)-Sitagliptin free base will remain in the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with deionized water to remove any residual base.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched (R)-Sitagliptin.
3.4. Analysis
The chiral purity of the obtained (R)-Sitagliptin should be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method.
Data Presentation
The efficiency of chiral resolution can be evaluated based on the chiral purity (enantiomeric excess, ee) and the yield of the desired enantiomer. While various methods exist for synthesizing enantiomerically pure Sitagliptin, the following table summarizes representative results to provide a comparative context.
| Method | Chiral Resolving Agent/Catalyst | Chiral Purity (% ee) | Yield | Reference |
| Diastereomeric Resolution | N-acetyl-D-phenylalanine | >99% | N/A | [1] |
| Diastereomeric Resolution | (-)-Di-p-toluoyl-l-tartaric acid | 96% | 33% | [2] |
| Chemo-enzymatic Synthesis | Transaminase | >99% | 36-62% | [3][4][5] |
| Asymmetric Synthesis | Quinine-derived catalyst | 96% | 41% | [6][7] |
Note: Yield for the N-acetyl-D-phenylalanine resolution was not explicitly stated in the reference material in a comparable format.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow of the chiral resolution process.
Caption: Workflow for the chiral resolution of Sitagliptin.
Conclusion
The protocol described provides an effective method for the chiral resolution of racemic Sitagliptin using N-acetyl-D-phenylalanine. This approach, based on diastereomeric crystallization, is capable of producing (R)-Sitagliptin with high enantiomeric purity (>99%)[1]. This makes it a valuable technique for consideration in both laboratory-scale synthesis and industrial drug development processes. The use of a readily available and relatively inexpensive chiral resolving agent further enhances the practical applicability of this protocol. Researchers should optimize parameters such as solvent choice, temperature, and crystallization time to suit their specific experimental conditions and scale.
References
- 1. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Manufacturing of Sitagliptin via Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the large-scale synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The described second-generation manufacturing process focuses on a highly efficient and environmentally friendly asymmetric hydrogenation of a key enamine intermediate. This "green" synthesis route significantly reduces waste and improves overall yield compared to the first-generation process.[1][2][3][4][5][6][7]
Overview of the Synthesis Pathway
The manufacturing process is centered around the asymmetric hydrogenation of the dehydrositagliptin intermediate. This key intermediate is synthesized in a one-pot, three-step sequence from 2,4,5-trifluorophenylacetic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][8][9]triazolo[4,3-a]pyrazine hydrochloride.[1][3] The subsequent enantioselective hydrogenation using a rhodium-based catalyst, followed by purification and salt formation, yields the final Sitagliptin phosphate monohydrate.[1][2][3][6]
Caption: Second-Generation Synthesis Pathway of Sitagliptin.
Quantitative Data Summary
The following tables summarize the key quantitative data for the large-scale manufacturing process of Sitagliptin.
Table 1: Synthesis of Dehydrositagliptin Intermediate
| Parameter | Value | Reference |
| Starting Materials | 2,4,5-Trifluorophenylacetic acid, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][8][9]triazolo[4,3-a]pyrazine HCl | [1][3] |
| Process | Three-step, one-pot synthesis | [1][3][4] |
| Overall Yield | 82% | [1][2][3][4][5][6] |
| Purity | >99.6 wt% | [1][2][3][4][5][6] |
Table 2: Asymmetric Hydrogenation of Dehydrositagliptin
| Parameter | Value | Reference |
| Catalyst | Rh(I)/tBu JOSIPHOS | [1][2][3][5][6] |
| Catalyst Loading | As low as 0.15 mol% | [1][2][3][4][5] |
| Hydrogen Pressure | 100-200 psi | [5][10] |
| Temperature | 50°C | [10] |
| Conversion | 98% | [8][11][12][13] |
| Enantiomeric Excess (ee) | Up to 95% | [8][11][12][13] |
Table 3: Final Product Specifications
| Parameter | Value | Reference |
| Final Product | Sitagliptin Phosphate Monohydrate | [1][2][3][6] |
| Overall Isolated Yield | Up to 65% | [1][2][3][4][5][6] |
| Final Enantiomeric Excess | >99% (after recrystallization) | [8][11][12][13] |
| Chemical Purity | >99.9 A% | [14] |
Experimental Protocols
The following are detailed protocols for the key stages of the Sitagliptin synthesis.
One-Pot Synthesis of Dehydrositagliptin Intermediate
This procedure describes the three-step, one-pot synthesis of the key dehydrositagliptin intermediate.
Caption: Workflow for the One-Pot Synthesis of Dehydrositagliptin.
Protocol:
-
Activation: In a suitable reactor, charge 2,4,5-trifluorophenylacetic acid and a suitable solvent. Add an activating agent (e.g., a carbodiimide or pivaloyl chloride) to form a reactive intermediate.
-
Coupling and Cyclization: To the activated acid, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][8][9]triazolo[4,3-a]pyrazine hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine). The coupling reaction is followed by an in-situ cyclization to form a β-ketoamide intermediate.
-
Enamine Formation: Introduce a source of ammonia (e.g., ammonium acetate) to the reaction mixture to form the dehydrositagliptin enamine.
-
Isolation: The dehydrositagliptin product crystallizes from the reaction mixture. Isolate the solid by filtration and wash with a suitable solvent. Dry the product under vacuum. This process typically yields dehydrositagliptin with 82% overall yield and >99.6 wt% purity.[1][2][3][4][5][6]
Asymmetric Hydrogenation of Dehydrositagliptin
This protocol details the highly enantioselective hydrogenation of the dehydrositagliptin intermediate to form Sitagliptin free base.
Protocol:
-
Catalyst Preparation: In a separate vessel, prepare the active catalyst by reacting [Rh(COD)Cl]₂ with the chiral phosphine ligand, tBu-JOSIPHOS, in a suitable solvent like methanol.
-
Hydrogenation: Charge a high-pressure reactor with the dehydrositagliptin intermediate and a suitable solvent (e.g., methanol). Add the prepared catalyst solution.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 100-200 psi and heat to approximately 50°C.[5][10]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the conversion of the starting material is complete (typically >98%).[8][11][12][13]
-
Work-up: Upon completion, depressurize the reactor. The resulting solution contains Sitagliptin free base with an enantiomeric excess of up to 95%.[8][11][12][13]
Purification and Formation of Sitagliptin Phosphate Monohydrate
This protocol describes the purification of the Sitagliptin free base and its conversion to the stable phosphate monohydrate salt.
Protocol:
-
Catalyst Removal: Treat the crude reaction mixture from the hydrogenation step to remove the rhodium catalyst. This can be achieved by using a scavenger resin or by crystallization of the free base.
-
Crystallization of Free Base: Perform a solvent switch from methanol to a solvent system like isopropanol/heptane to crystallize the Sitagliptin free base. This step serves to upgrade the enantiomeric excess to >99%.[14]
-
Salt Formation: Dissolve the purified Sitagliptin free base in a mixture of isopropanol and water. Add a solution of phosphoric acid.
-
Crystallization and Isolation: Heat the mixture to facilitate dissolution and then cool to induce crystallization of Sitagliptin phosphate monohydrate. Isolate the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.[12]
Logical Relationships in Process Optimization
The development of the second-generation process was driven by several key considerations aimed at improving efficiency, reducing cost, and enhancing the environmental profile of the synthesis.
Caption: Key Drivers for the Second-Generation Process Optimization.
References
- 1. Cas 209995-38-0,2,4,5-Trifluorophenylacetic acid | lookchem [lookchem.com]
- 2. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of Sitagliptin's Synthetic Intermediates
Introduction
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[] The synthesis of this complex molecule involves multiple steps, generating various intermediates. The purity and characterization of these synthetic intermediates are critical as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[][2] Process-related impurities or residual intermediates can affect the stability and pharmacological profile of the drug.[2] Therefore, robust analytical methods are essential for monitoring the reaction progress, identifying and quantifying intermediates and impurities, and ensuring the overall quality of the manufacturing process.
This document provides detailed application notes and experimental protocols for the key analytical techniques used in the characterization of Sitagliptin's synthetic intermediates, tailored for researchers, scientists, and drug development professionals.
Sitagliptin Synthesis and Key Intermediates
The synthesis of Sitagliptin is a multi-step process, often involving the coupling of a chiral amine component with a triazolopyrazine moiety.[3] The control of stereochemistry and the purity of the intermediates at each stage are paramount. A generalized synthetic pathway highlights the critical points for analytical characterization.
Caption: Generalized synthetic pathway for Sitagliptin.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of Sitagliptin and its intermediates due to its high selectivity, sensitivity, and reproducibility.[2] It is invaluable for monitoring reaction completion, quantifying intermediates, and detecting process-related impurities. Stability-indicating HPLC methods can also distinguish the main components from degradation products.[4][5]
Data Summary: Published RP-HPLC Methods
| Parameter | Method 1 (Impurity Profiling)[4] | Method 2 (Intermediate Analysis)[6] | Method 3 (Stability Indicating)[5] | Method 4 (Impurity Determination)[7] |
| Column | Waters Cosmosil C18 (250x4.6mm, 5µm) | C-18 Column | C8 Qualisil BDS (250x4.6mm, 5µ) | XBridge Phenyl (250x4.6mm, 5µm) |
| Mobile Phase | 5mM Ammonium Acetate & Methanol (Gradient) | 40% Water, 60% Methanol, 0.1% TFA | Methanol & Water (70:30 v/v) + 0.2% n-heptane sulfonic acid (pH 3.0) | Acetonitrile & 0.05% Formic Acid (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 268 nm | 254 nm | 253 nm | 207 nm |
| Linearity Range | Not Specified | Not Specified | Sitagliptin: 20-150 µg/mL | Impurities: 2.5-30.0 µg/mL |
| Retention Time | Not Specified | Not Specified | Sitagliptin: 4.3 min | Not Specified |
| LOD/LOQ | Not Specified | Not Specified | Not Specified | LOD: 0.5-1.4 µg/mL, LOQ: 2.1-2.8 µg/mL |
Experimental Protocol: RP-HPLC for Intermediate Quantification
This protocol is a generalized procedure based on common practices for analyzing Sitagliptin intermediates.[6][7]
-
Preparation of Mobile Phase:
-
Prepare a solution of 0.05% formic acid in HPLC-grade water (Solvent A).
-
Use HPLC-grade acetonitrile as Solvent B.
-
The mobile phase is a 40:60 (v/v) mixture of Solvent B and Solvent A.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of the synthetic intermediate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 10, 20, 50, 80, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Quench the reaction mixture and extract the intermediates as required. For a solid sample, accurately weigh an amount expected to contain 10 mg of the intermediate.
-
Dissolve the sample in the mobile phase in a 100 mL volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector.
-
Column: XBridge Phenyl (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 0.05% Formic Acid (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Detection Wavelength: 207 nm.[7]
-
Injection Volume: 20 µL.
-
-
Analysis and Data Processing:
-
Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the intermediate peak based on retention time compared to the standard.
-
Quantify the amount of the intermediate in the sample using the calibration curve.
-
Caption: Standard workflow for HPLC analysis of intermediates.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS, particularly Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), is a powerful technique for identifying and quantifying trace-level impurities, including potentially genotoxic ones like nitrosamines.[8] Its high sensitivity and specificity make it ideal for characterizing unknown byproducts formed during synthesis and for developing highly robust control strategies.
Data Summary: UPLC-MS/MS Method for 7-Nitroso Impurity [8]
| Parameter | Method Details |
| Instrument | UPLC with Triple Quadrupole Mass Spectrometry |
| Column | Kromasil-100 C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.12% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min |
| Column Temp | 40 °C |
| Ionization Mode | ESI+ (Electrospray Ionization Positive) |
| Detection | Multiple Reaction Monitoring (MRM) |
| LOD | 0.002 ppm |
| LOQ | 0.005 ppm |
| Linearity Range | 0.005 - 0.06 ppm (R² > 0.99) |
Experimental Protocol: UPLC-MS/MS for Trace Impurity Analysis [8]
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A by adding 1.2 mL of formic acid to 1000 mL of HPLC-grade water.
-
Use HPLC-grade methanol as Mobile Phase B.
-
Filter and degas both phases appropriately.
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of the 7-nitroso impurity reference standard in methanol.
-
Perform serial dilutions to prepare calibration standards ranging from 0.005 ppm to 0.06 ppm.
-
-
Preparation of Sample Solution:
-
Accurately weigh a suitable amount of the Sitagliptin intermediate or API and dissolve it in a diluent (e.g., water/methanol mixture) to achieve a final concentration where the target impurity falls within the calibration range.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Conditions:
-
Instrument: UPLC-MS/MS system.
-
Column: Kromasil-100 C18 (100 mm x 4.6 mm, 3.5 µm).
-
Gradient Program: Define a suitable gradient of Mobile Phase A and B to achieve separation.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters:
-
Ion Source: ESI+.
-
MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for the target impurity.
-
Dwell Time, Collision Energy: Optimize for maximum sensitivity.
-
-
-
Analysis:
-
Inject standards to establish linearity and system suitability.
-
Inject the sample and quantify the impurity based on the peak area of the specific MRM transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of synthetic intermediates.[9] Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For a fluorinated molecule like Sitagliptin, ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, allowing for clear detection and quantification of fluorine-containing intermediates and impurities.[9][10]
Data Summary: Key NMR Data for Sitagliptin (for reference) [9]
| Nucleus | Key Chemical Shifts (ppm) | Assignment |
| ¹H NMR | ~9.0 | Amine group (NH₂) protons |
| ¹⁹F NMR | -57.9 | Trifluoromethyl group (-CF₃) |
| ¹⁹F NMR | -114.6, -131.9, -139.9 | Fluorines on the aromatic ring |
Experimental Protocol: ¹⁹F NMR for Intermediate Characterization [10]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the intermediate sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
For quantitative analysis (qNMR), add a known amount of an internal standard containing fluorine (e.g., ciprofloxacin).
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Pulse Angle: 30-45° (for quantitative analysis, to ensure full relaxation).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the fluorine nuclei being analyzed (typically 5-10 seconds for quantitative accuracy).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Acquisition and Processing:
-
Acquire the ¹⁹F NMR spectrum.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the fluorine atoms in the intermediate and the internal standard.
-
-
Analysis:
-
Structural Elucidation: Compare the chemical shifts and coupling patterns with expected values for the proposed structure.
-
Quantitative Analysis: Calculate the concentration of the intermediate using the ratio of the integral of the analyte signal to the integral of the internal standard signal.
-
Caption: Complementary roles of analytical techniques.
Other Key Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application Note: GC-MS is suitable for analyzing volatile or semi-volatile intermediates or impurities. For non-volatile intermediates containing functional groups like amines, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability.[11]
-
Protocol Highlight: A typical derivatization involves reacting the intermediate with an agent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) prior to injection. The GC program would involve a temperature ramp to separate components, followed by MS detection for identification based on mass spectra and fragmentation patterns.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Application Note: FTIR is a rapid and non-destructive technique used to identify functional groups present in an intermediate.[12] It is excellent for confirming the progress of a reaction, such as the appearance of a carbonyl (C=O) band or the disappearance of a starting material's characteristic peak.
-
Protocol Highlight: The sample (a few milligrams) is placed on an Attenuated Total Reflectance (ATR) crystal. The spectrum is collected over a range of 4000-400 cm⁻¹. Key vibrational bands for Sitagliptin-related structures include C=O stretching (1750–1735 cm⁻¹) and alkane C-H stretching (around 1465 cm⁻¹).[12]
Thermal Analysis (DSC/TGA)
-
Application Note: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of isolated intermediates, such as melting point, crystallinity, and thermal stability.[13] This is crucial for understanding the physical properties of the material, which can affect handling, storage, and downstream processing.
-
Protocol Highlight: A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). DSC measures heat flow to detect thermal events like melting (endotherm), while TGA measures mass loss to detect decomposition or desolvation.[13]
References
- 2. bepls.com [bepls.com]
- 3. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Development of a gas chromatography-mass spectrometry method for the analysis of sitagliptin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Cascade Synthesis of Sitagliptin Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key intermediates of Sitagliptin, an important anti-diabetic drug, using innovative enzymatic cascade systems. These biocatalytic methods offer a greener, more efficient, and highly selective alternative to traditional chemical synthesis routes.
Application 1: Multi-Enzyme Cascade for Sitagliptin Intermediate Synthesis Using a Transaminase/Esterase System with Benzaldehyde Removal
This protocol describes a whole-cell biocatalytic cascade for the synthesis of a Sitagliptin intermediate from ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. The system employs a transaminase (TA) and an esterase, coupled with an aldehyde reductase (AHR) and a formate dehydrogenase (FDH) to remove the inhibitory benzaldehyde byproduct.
Quantitative Data Summary
| Substrate Concentration (mM) | Conversion Rate (%) | Isolated Yield (%) |
| 10 | 91 | - |
| 50 | 85 | - |
| 100 | 72 | 61 |
Data adapted from Khobragade et al., 2021.[1][2][3][4]
Enzymatic Cascade Pathway
Caption: Multi-enzyme cascade for Sitagliptin intermediate synthesis.
Experimental Protocol
1. Enzyme Preparation (Whole-Cell Biocatalysts):
-
Co-express the transaminase from Roseomonas deserti (TARO) and esterase from Pseudomonas stutzeri (Est PS) in an E. coli host strain using a suitable expression vector.[1][2]
-
In a separate E. coli host, co-express the aldehyde reductase (AHR) from Synechocystis sp. and formate dehydrogenase (FDH) from Pseudomonas sp..[1][2][4]
-
Culture the cells in Luria-Bertani (LB) medium with appropriate antibiotics at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20°C) overnight.
-
Harvest the cells by centrifugation, wash with buffer (e.g., 200 mM Tris-HCl, pH 8.0), and store the cell pellets at -80°C until use.
2. Cascade Biotransformation:
-
Prepare a reaction mixture (e.g., 40 mL total volume) containing:
-
Add the whole-cell biocatalysts:
-
60 mg (dry cell weight)/mL of TARO-Est PS co-expressing cells
-
60 mg (dry cell weight)/mL of AHR/FDH co-expressing cells
-
-
Incubate the reaction at 37°C with shaking.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
3. Product Analysis and Isolation:
-
Centrifuge the reaction samples to remove the cells.
-
Analyze the supernatant using reverse-phase HPLC with a C18 column to determine the concentration of the substrate and the product.
-
For product isolation, scale up the reaction, quench it by adding an appropriate organic solvent, separate the phases, and purify the product from the organic phase using standard chromatographic techniques.
Application 2: Coupled Transaminase-Lipase System for Sitagliptin Intermediate Synthesis
This protocol outlines an enzymatic cascade using a lipase for the hydrolysis of the β-keto ester substrate, followed by a transaminase-catalyzed amination to produce the chiral β-amino acid intermediate.
Quantitative Data Summary
| Transaminase Source | Amine Donor | Conversion (%) |
| Ilumatobacter coccineus (TAIC) | (S)-α-methylbenzylamine | ~82 |
| Roseomonas deserti (TARO) | Benzylamine | ~70 |
Data adapted from Kim et al., 2019 and Khobragade et al., 2021.[1][2]
Experimental Workflow
Caption: Experimental workflow for the coupled transaminase-lipase system.
Experimental Protocol
1. Enzyme Preparation:
-
The transaminase can be used as a purified enzyme or as a whole-cell biocatalyst (see Application 1 for whole-cell preparation).
-
A commercially available lipase, such as Candida rugosa lipase (CRL), can be used directly.[1][2]
2. Biotransformation Reaction:
-
In a temperature-controlled vessel, prepare the reaction mixture:
-
200 mM Tris-HCl buffer (pH 8.0)
-
10 mM ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
20 mM amine donor (e.g., (S)-α-methylbenzylamine or benzylamine)
-
0.5 mM PLP
-
10 mg/mL CRL
-
9 mg (dry cell weight)/mL of transaminase-expressing whole cells
-
-
If using benzylamine as the amine donor, include a system for benzaldehyde removal as described in Application 1.
-
Stir the reaction mixture at 37°C for 24 hours.
3. Sample Analysis:
-
Follow the procedure for product analysis as outlined in Application 1, using HPLC to determine conversion and enantiomeric excess.
Application 3: Ketoreductase-Mediated Synthesis of a Chiral Alcohol Intermediate for Sitagliptin
This protocol describes the use of a ketoreductase (KRED) for the stereoselective reduction of a prochiral ketone to a chiral alcohol, which is a key intermediate in an alternative synthesis route for Sitagliptin.
Quantitative Data Summary
| Ketoreductase (KRED) | Substrate | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| KRED-NADH-108 | Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate | (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate | >90 | >50 |
| KRED-NADH-110 | Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate | (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate | >90 | >50 |
Data adapted from patent literature.[5][6]
Enzymatic Reduction Pathway
Caption: Ketoreductase-mediated synthesis of a chiral alcohol intermediate.
Experimental Protocol
1. Enzyme and Reagents:
-
Use a commercially available ketoreductase (e.g., from Codexis) or one expressed in a suitable host.[5][6]
-
A cofactor regeneration system is required, typically consisting of a dehydrogenase (e.g., glucose dehydrogenase, GDH) and its substrate (e.g., glucose).
2. Enzymatic Reduction:
-
Prepare a solution containing:
-
Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate
-
Ketoreductase enzyme
-
NADH or NADPH as a cofactor
-
The components of the cofactor regeneration system
-
A suitable buffer (e.g., phosphate buffer, pH 7.0)
-
-
Maintain the solution with stirring at a controlled temperature (e.g., 30°C) for a sufficient time to achieve high conversion.
3. Analysis and Further Synthesis:
-
Monitor the reaction by HPLC to determine the conversion and diastereomeric excess.
-
Once the reaction is complete, the resulting chiral alcohol, (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate, can be extracted and purified.
-
This intermediate can then be converted to Sitagliptin through subsequent chemical steps, such as mesylation followed by nucleophilic substitution with an azide and subsequent reduction.[7]
These protocols provide a starting point for the development and optimization of enzymatic cascade systems for the synthesis of Sitagliptin intermediates. Researchers are encouraged to adapt and refine these methods to suit their specific laboratory conditions and production scales.
References
- 1. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009045507A2 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]
- 6. US20090123983A1 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]
- 7. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
Application of Organocatalysis in the Practical Synthesis of Sitagliptin: A Detailed Guide for Researchers
Introduction: Sitagliptin, an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed therapeutic for the management of type 2 diabetes. The critical stereochemistry of its β-amino acid core has driven the development of numerous synthetic strategies. Among these, organocatalysis has emerged as a powerful and practical approach, offering a more sustainable and cost-effective alternative to traditional metal-based catalysis. This document provides detailed application notes and experimental protocols for the organocatalytic synthesis of Sitagliptin, tailored for researchers, scientists, and professionals in drug development.
Organocatalytic Strategies for Sitagliptin Synthesis
Two primary organocatalytic strategies have proven effective in the asymmetric synthesis of the Sitagliptin backbone:
-
Phase-Transfer Catalyzed Aza-Michael Addition: This approach utilizes a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to facilitate the enantioselective addition of a nitrogen nucleophile to an α,β-unsaturated ketone. The resulting β-amino ketone is then converted to Sitagliptin through a series of subsequent reactions.
-
Tandem Aza-Michael/Hemiacetal Reaction: This elegant one-pot reaction employs a chiral secondary amine catalyst, such as a prolinol derivative, to catalyze the conjugate addition of a hydroxylamine to an α,β-unsaturated aldehyde. The reaction proceeds through a tandem sequence, forming a key chiral hemiacetal intermediate that can be further elaborated to Sitagliptin.
A third, less detailed but notable, approach involves an asymmetric Mannich reaction.
Data Presentation: Comparison of Organocatalytic Methods
The following tables summarize the quantitative data from key organocatalytic methods for the synthesis of Sitagliptin precursors, allowing for a clear comparison of their efficiency.
Table 1: Phase-Transfer Catalyzed Aza-Michael Addition
| Catalyst | Michael Acceptor | Nucleophile | Yield (%) | ee (%) | Reference |
| Quinine-derived C(9)-urea ammonium catalyst | (E)-1-(4-p-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | tert-butyl β-naphthylmethoxycarbamate | 94 | 96 | [1][2][3] |
Table 2: Tandem Aza-Michael/Hemiacetal Reaction
| Catalyst | Michael Acceptor | Nucleophile | Yield (%) | ee (%) | Reference |
| (S)-diphenylprolinol-TMS ether & p-nitrobenzoic acid | (E)-4-(2,4,5-trifluorophenyl)but-2-enal | N-Boc-hydroxylamine | 85 | 96 | [4] |
Table 3: Asymmetric Mannich Reaction
| Catalyst | Imine Precursor | Nucleophile | Yield (%) | ee (%) | Reference |
| Quinidine-derived squaramide | N-Boc-protected α-amidosulfone | Dithiomalonate | 72 | 95 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Sitagliptin via Phase-Transfer Catalyzed Aza-Michael Addition
This protocol is based on the work of Oh et al. (2024) and involves a key enantioselective aza-Michael addition.[1][2][3]
Step 1: Enantioselective Aza-Michael Addition
-
Materials:
-
(E)-1-(4-p-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (1.0 equiv)
-
tert-butyl β-naphthylmethoxycarbamate (2.0 equiv)
-
Quinine-derived C(9)-urea ammonium catalyst (10 mol%)
-
Toluene
-
50% w/v aqueous Potassium Hydroxide (KOH) (1.2 equiv)
-
Water
-
-
Procedure:
-
To a solution of tert-butyl β-naphthylmethoxycarbamate and the quinine-derived chiral bifunctional tetraalkylammonium bromide catalyst in toluene in a round-bottom flask, add the α,β-unsaturated phenylketone at -20 °C.
-
Add the 50% w/v aqueous KOH solution and water to the reaction mixture.
-
Stir the mixture at -20 °C until the starting material is consumed (monitoring by TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.
-
Step 2: Baeyer-Villiger Oxidation
-
Materials:
-
β-amino ketone from Step 1 (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the β-amino ketone in DCM and cool the solution to 0 °C.
-
Add m-CPBA portion-wise to the solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding ester.[1][3]
-
Step 3: Hydrolysis and Amide Coupling
-
Materials:
-
Procedure:
-
Hydrolysis: Dissolve the ester in a mixture of methanol and water. Add LiOH and stir at room temperature until the hydrolysis is complete (TLC). Acidify the reaction mixture with aqueous HCl and extract the product with a suitable organic solvent. Dry and concentrate to obtain the carboxylic acid.
-
Amide Coupling: To a solution of the obtained carboxylic acid in DCM, add EDC, HOBt, the triazole hydrochloride, and DIPEA. Stir the mixture at room temperature for 12 hours.[4]
-
Work up the reaction by adding water and extracting with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate, aqueous HCl, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the amide.[1]
-
Step 4: Deprotection to afford Sitagliptin
-
The final steps involve hydrogenolysis to remove the naphthylmethoxy group and deprotection of the Boc group under acidic conditions to yield Sitagliptin.[1]
Protocol 2: Synthesis of Sitagliptin via Tandem Aza-Michael/Hemiacetal Reaction
This protocol is based on the work of Gao et al. (2018).[4]
-
Materials:
-
(E)-4-(2,4,5-trifluorophenyl)but-2-enal (1.0 equiv)
-
N-Boc-hydroxylamine (1.2 equiv)
-
(S)-diphenylprolinol-TMS ether (10 mol%)
-
p-nitrobenzoic acid (10 mol%)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (E)-4-(2,4,5-trifluorophenyl)but-2-enal in dichloromethane.
-
To the resulting solution, add N-Boc-hydroxylamine, (S)-diphenylprolinol-TMS ether, and p-nitrobenzoic acid at -20 °C.
-
Stir the reaction mixture for 15 hours at -20 °C.
-
Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the chiral hemiacetal intermediate.
-
This intermediate is then converted to Sitagliptin through a sequence of oxidation, reductive cleavage of the N-O bond, and amide coupling.[4]
-
Visualizations
Logical Relationship of Organocatalytic Approaches
References
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Direct Catalytic Asymmetric Mannich Reaction with Dithiomalonates as Excellent Mannich Donors: Organocatalytic Synthesis of (R)-Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Sitagliptin from Phenylalanine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stereoselectivity issues in the synthesis of Sitagliptin, particularly when utilizing phenylalanine-based precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for establishing the chiral center in Sitagliptin synthesis starting from a phenylalanine derivative precursor?
A1: The primary strategies for introducing the chiral amine in Sitagliptin synthesis from phenylalanine-related starting materials include:
-
Asymmetric Hydrogenation: This involves the reduction of a prochiral enamine or β-keto ester intermediate using a chiral catalyst, typically based on rhodium or ruthenium.[1][2][3]
-
Biocatalytic Transamination: An engineered transaminase enzyme is used to directly convert a prositagliptin ketone to the desired (R)-amine with high enantioselectivity.[4][5][6][7]
-
Diastereoselective Alkylation: Utilizing a chiral auxiliary, such as a Schöllkopf diketopiperazine derivative of L-valine, to direct the alkylation of a glycine equivalent with a trifluorobenzyl halide.[8]
-
Chemo-enzymatic Routes: These multistep approaches combine traditional chemical synthesis with one or more biocatalytic steps, such as reductive amination, deracemisation, or hydroamination, to build the chiral center.[8][9][10]
Q2: My asymmetric hydrogenation of the Sitagliptin enamine intermediate is resulting in low enantiomeric excess (e.e.). What are the potential causes and solutions?
A2: Low enantiomeric excess in the asymmetric hydrogenation of the enamine intermediate can stem from several factors:
-
Catalyst Choice and Loading: The selection of the chiral ligand (e.g., JOSIPHOS) and the metal precursor (e.g., rhodium) is critical.[1][11] Ensure you are using the optimal catalyst for this specific substrate. Catalyst loading can also impact selectivity; too low a concentration may lead to a higher background (non-catalyzed) reaction.
-
Hydrogen Pressure: The reaction is often sensitive to hydrogen pressure. While some modern methods have been developed to work at lower pressures, many established protocols require high pressure to achieve optimal selectivity.[2][6]
-
Solvent and Additives: The choice of solvent can influence the catalyst's activity and selectivity. Protic solvents like methanol are commonly used. Additives may also be necessary to achieve high stereoselectivity.
-
Substrate Purity: Impurities in the enamine substrate can poison the catalyst or interfere with the reaction, leading to reduced enantioselectivity. Ensure the starting material is of high purity.
-
Reaction Temperature: Temperature can significantly affect the stereochemical outcome. Lower temperatures generally favor higher enantioselectivity.
Q3: I am observing significant metal contamination in my Sitagliptin product after asymmetric hydrogenation. How can I mitigate this?
A3: Metal contamination, particularly with rhodium or ruthenium, is a known issue with asymmetric hydrogenation routes.[1][11] To address this:
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize the amount of metal used.[1]
-
Purification: Additional purification steps are often necessary. These can include:
-
Carbon Treatment: Activated carbon can be effective at adsorbing residual metal catalysts.[1]
-
Recrystallization: Recrystallization of the final product or an intermediate can help to remove metal impurities and may also improve the enantiomeric excess.[3]
-
Silica Gel Chromatography: While less common on a large scale, chromatography can be used for purification.
-
Q4: What are the advantages of using a transaminase for the synthesis of Sitagliptin compared to chemical methods?
A4: The biocatalytic route using an engineered transaminase offers several advantages over traditional chemical methods:[5][7]
-
High Enantioselectivity: Engineered transaminases can achieve very high enantiomeric excess (>99% e.e.), often eliminating the need for further chiral purification.[5]
-
Environmental Friendliness ("Green Chemistry"): This method avoids the use of heavy metal catalysts and often operates under milder reaction conditions (e.g., aqueous media, ambient temperature and pressure).[6]
-
Reduced Waste: The biocatalytic process can significantly reduce the overall waste generated compared to multi-step chemical syntheses.[6]
-
Process Simplification: It can replace multiple chemical steps with a single, highly selective transformation.
Q5: My biocatalytic transamination reaction is showing low conversion. What should I troubleshoot?
A5: Low conversion in a transaminase-catalyzed reaction can be due to several factors:
-
Enzyme Inhibition: The co-product of the reaction can inhibit the enzyme. For example, if using an amine donor that generates a ketone co-product, the accumulation of this ketone can slow or stop the reaction.[4] Consider using a co-product removal system.
-
Unfavorable Equilibrium: The equilibrium of the transamination reaction may not favor product formation. This can sometimes be addressed by using a large excess of the amine donor or by removing the co-product.[4]
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Ensure your reaction conditions are within the optimal range for the specific transaminase you are using. The hydrolysis of ester substrates can also lead to a drop in pH, which may need to be controlled.[4]
-
Enzyme Stability: The enzyme may not be stable under the reaction conditions for the required duration. Consider enzyme immobilization or using a more robust enzyme variant.
-
Substrate and Amine Donor Concentration: High concentrations of the substrate or amine donor can sometimes lead to substrate inhibition.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
| Symptom | Potential Cause | Recommended Action |
| Low diastereomeric ratio (d.r.) in the alkylation of a Schöllkopf-type bis-lactim ether. | 1. Deprotonation Issues: Incomplete deprotonation of the glycine anion. | - Ensure the use of a strong, non-nucleophilic base (e.g., n-BuLi).- Optimize the deprotonation temperature (typically -78 °C).- Verify the concentration of the organolithium reagent. |
| 2. Temperature Control: The reaction temperature is too high, leading to reduced selectivity. | - Maintain a consistently low temperature (-78 °C) throughout the deprotonation and alkylation steps. | |
| 3. Electrophile Reactivity: The trifluorobenzyl halide electrophile is not sufficiently reactive or is sterically hindered. | - Consider converting the halide to a more reactive electrophile, such as a triflate, if possible. | |
| 4. Quenching Conditions: The quenching of the reaction is not optimal, leading to side reactions. | - Quench the reaction at low temperature with a suitable proton source (e.g., saturated aqueous NH4Cl). |
Guide 2: Poor Yield in Asymmetric Hydrogenation of Enamine Intermediate
| Symptom | Potential Cause | Recommended Action |
| Low conversion of the enamine to the desired amine product. | 1. Catalyst Deactivation: The catalyst has been poisoned by impurities in the substrate or solvent. | - Purify the enamine substrate and ensure solvents are anhydrous and deoxygenated.- Consider using a higher catalyst loading as a diagnostic tool. |
| 2. Insufficient Hydrogen Pressure: The hydrogen pressure is too low for the specific catalyst system. | - Verify the integrity of the high-pressure reactor and ensure the target pressure is maintained throughout the reaction. | |
| 3. Incomplete Reaction: The reaction time is not sufficient for full conversion. | - Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. | |
| 4. Poor Substrate Solubility: The enamine substrate is not fully dissolved in the chosen solvent. | - Experiment with different solvents or solvent mixtures to improve solubility. |
Data Presentation
Table 1: Comparison of Stereoselective Methods in Sitagliptin Synthesis
| Method | Key Intermediate | Catalyst/Auxiliary | Typical e.e. or d.r. | Key Advantages | Key Challenges |
| Asymmetric Hydrogenation | Enamine | Rh(I)/(t)Bu JOSIPHOS[1][12] | Up to 95% e.e. (can be >99% after crystallization)[3] | High efficiency, scalable.[1][12] | Cost of catalyst, potential metal contamination, high pressure required.[1][6][11] |
| Biocatalytic Transamination | Prositagliptin Ketone | Engineered (R)-selective transaminase[5] | >99% e.e.[5] | High selectivity, environmentally friendly, mild conditions.[6][7] | Enzyme development and stability, potential for product inhibition.[4] |
| Diastereoselective Alkylation | Schöllkopf Bis-lactim Ether | L-Valine derived chiral auxiliary[8] | >95% d.e. | Well-established method, predictable stereochemical outcome. | Stoichiometric use of chiral auxiliary, multiple steps. |
| Aza-Michael Addition | α,β-Unsaturated Phenylketone | Quinine-derived organocatalyst[13] | 96% e.e.[13] | Organocatalytic, avoids heavy metals. | Multi-step synthesis, optimization of catalyst and conditions may be required. |
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is a generalized representation based on published methods.[1][12][14]
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand (e.g., (R,S)-t-Bu-JOSIPHOS) in a degassed solvent (e.g., methanol) is prepared. The solution is stirred to allow for complex formation.
-
Reaction Setup: A high-pressure reactor is charged with the dehydrositagliptin enamine substrate. The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Reaction Execution: The degassed solvent is added to the reactor, followed by the catalyst solution via syringe. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 250 psi). The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) for a specified time (e.g., 12-24 hours).
-
Work-up and Isolation: After the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield Sitagliptin with high enantiomeric purity.
Key Experiment: Biocatalytic Transamination of Prositagliptin Ketone
This protocol is a generalized representation based on published methods.[5][6]
-
Reaction Buffer Preparation: A buffered aqueous solution (e.g., phosphate buffer) is prepared and the pH is adjusted to the optimal range for the transaminase (e.g., pH 7.5-8.5).
-
Reaction Setup: A reaction vessel is charged with the buffer, the prositagliptin ketone substrate, and the amine donor (e.g., isopropylamine).
-
Enzyme Addition: The engineered transaminase enzyme (often as a lyophylized powder or a whole-cell preparation) is added to the reaction mixture. If required, a cofactor such as pyridoxal 5'-phosphate (PLP) is also added.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by HPLC. A pH controller may be used to maintain the optimal pH throughout the reaction.
-
Work-up and Isolation: Once the reaction has reached completion, the enzyme is removed (e.g., by centrifugation if using whole cells, or by filtration). The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is evaporated to yield the crude Sitagliptin product, which can be further purified.
Visualizations
Caption: Overview of major stereoselective pathways to Sitagliptin.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Reactions for Sitagliptin Production
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for the optimization of enzymatic reactions, primarily using transaminases, for the synthesis of Sitagliptin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of Sitagliptin.
Q1: Why is my reaction conversion low?
A1: Low conversion in the asymmetric synthesis of Sitagliptin from a prochiral ketone can be attributed to several factors:
-
Unfavorable Reaction Equilibrium: Transamination reactions are often reversible, which can limit the final product yield. A common strategy to overcome this is to use a large excess of the amine donor, such as isopropylamine. The removal of the ketone byproduct (e.g., acetone) also shifts the equilibrium toward product formation.[1]
-
Enzyme Inhibition: High concentrations of the substrate (pro-sitagliptin ketone) or the product (Sitagliptin) can inhibit the enzyme. Additionally, byproducts from the amine donor, such as benzaldehyde when using benzylamine, can have an inhibitory effect.[2][3] Consider performing the reaction at lower substrate concentrations or using an immobilized enzyme, which can limit inhibition.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, and solvent system can significantly impact enzyme activity. Most transaminases operate optimally at a pH between 8.0 and 9.0 and temperatures around 40-50°C.[1][4] The pro-sitagliptin ketone often requires a co-solvent like DMSO for solubilization, but high concentrations of DMSO can denature the enzyme.[1][4]
-
Insufficient Cofactor: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1] Ensure that sufficient PLP (typically around 1 mM) is added to the reaction mixture, as it can sometimes dissociate from the enzyme during storage or immobilization.
-
Low Enzyme Activity/Stability: The enzyme may have low intrinsic activity towards the bulky sitagliptin precursor or may be unstable under the desired process conditions.[1][5] Consider screening different transaminases or using protein engineering to improve activity and stability.[2][5] Immobilization is also a proven strategy to enhance enzyme stability.[1][6]
Q2: Why is the enantiomeric excess (e.e.) of my Sitagliptin product poor?
A2: Poor stereoselectivity is a critical issue. Potential causes include:
-
Incorrect Enzyme Selection: Ensure you are using an (R)-selective transaminase, as this is required for the synthesis of the desired Sitagliptin enantiomer.[5]
-
Suboptimal Conditions: While less common for enantioselectivity than for activity, extreme pH or temperature can sometimes affect the enzyme's conformational integrity and reduce its stereoselectivity.
-
Side Reactions: The presence of impurities in the substrate or non-selective chemical side reactions could lead to the formation of the undesired enantiomer.
Q3: My enzyme activity decreases significantly upon reuse. What is the cause?
A3: Loss of activity, particularly with immobilized enzymes, is a common challenge.
-
Enzyme Leaching: If the enzyme is not strongly bound to the support, it can leach into the reaction medium during the reaction or washing steps. This is more common with simple adsorption methods. Covalent attachment to the support is generally more robust.[6][7]
-
Denaturation: Exposure to harsh conditions (e.g., high organic solvent concentration, extreme pH, or high temperatures) can cause irreversible denaturation of the enzyme.
-
Fouling of Support: The pores of the immobilization support can become blocked by substrate, product, or byproducts, preventing access to the enzyme's active site. Washing the immobilized enzyme between cycles is crucial.
-
Mechanical Stress: For immobilized enzymes used in stirred-tank or packed-bed reactors, mechanical stress can damage the support material and the enzyme.
Q4: Should I use a soluble or an immobilized enzyme?
A4: The choice depends on the scale and specific goals of your process.
-
Soluble Enzymes: Often exhibit higher initial activity compared to their immobilized counterparts because there are no mass transfer limitations.[1] They are well-suited for initial screening and small-scale synthesis. However, their recovery from the reaction mixture is difficult, making reuse impractical and increasing costs at a larger scale.
-
Immobilized Enzymes: Offer significant advantages for industrial applications, including improved stability, easy separation from the product, and the potential for continuous operation in flow reactors.[1][8] Immobilization can sometimes alter an enzyme's activity and kinetics, and the process itself adds cost.[6]
Data Presentation: Reaction Parameter Optimization
The following tables summarize key data for optimizing the enzymatic synthesis of Sitagliptin.
Table 1: Effect of Reaction Conditions on Transaminase Performance
| Parameter | Condition | Substrate Conc. | Conversion (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| pH | 8.0 | 50 mM | ~90% | >99% | [2] |
| 9.0 | 20 mg/mL | 99% | >99% | [1] | |
| Temperature | 37°C | 50 mM | ~90% | >99% | [2] |
| 40°C | 20 mg/mL | 99% | >99% | [1] | |
| Amine Donor | Isopropylamine (5 M) | 20 mg/mL | 99% | >99% | [1] |
| Benzylamine (150 mM) | 50 mM | ~90% | >99% | [2] | |
| Co-solvent | 10% DMSO (v/v) | 20 mg/mL | 99% | >99% | [1] |
| | 50% DMSO (v/v) | 200 g/L | 92% | >99.95% |[4] |
Table 2: Comparison of Immobilization Techniques for Transaminases
| Immobilization Method | Support Material | Binding Type | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Adsorption | Silica Gel, Hydrophobic Resins | Non-covalent | Simple, low cost, mild conditions.[1][7] | Prone to enzyme leaching, lower stability.[1] |
| Covalent Binding | Epoxy-functionalized Resin | Covalent | Strong binding, high stability, prevents leaching.[1][6] | Can be more expensive, potential for enzyme activity loss if active site is involved.[6] |
| Cross-Linked Aggregates (CLEAs) | None (carrier-free) | Covalent | High enzyme loading, good stability.[6][9] | Can have mass transfer limitations, aggregation can be difficult to control.[6] |
Experimental Protocols
Protocol 1: Standard Assay for Transaminase Activity in Sitagliptin Synthesis
This protocol describes a typical batch reaction to determine the conversion of pro-sitagliptin ketone to Sitagliptin.
-
Prepare Buffer: Prepare a 100 mM triethanolamine (TEOA) or Tris-HCl buffer and adjust the pH to 9.0.
-
Prepare Reagent Solution: In a suitable vial, combine:
-
4.0 mL of 100 mM TEOA buffer (pH 9.0).
-
500 µL of a solution containing 5 M isopropylamine and 1 mM pyridoxal-5'-phosphate (PLP).
-
-
Add Enzyme: Add 10 mg of lyophilized transaminase powder (or an equivalent amount of immobilized enzyme).
-
Pre-incubation: Incubate the mixture at 40°C with agitation (e.g., 800 rpm) for 5 minutes to allow the enzyme to dissolve and equilibrate.[1]
-
Initiate Reaction: Add 500 µL of a 20 mg/mL solution of pro-sitagliptin ketone dissolved in DMSO.[1] This results in a final reaction volume of 5 mL with 10% (v/v) DMSO.
-
Incubation: Maintain the reaction at 40°C with continuous stirring for a set time (e.g., 24 hours).
-
Sampling and Quenching: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a suitable solvent (e.g., acetonitrile) or by adjusting the pH to an acidic value to precipitate the enzyme.
-
Analysis: Centrifuge the quenched sample to remove any precipitate. Analyze the supernatant by reverse-phase HPLC or UPLC to determine the concentrations of the substrate (pro-sitagliptin ketone) and the product (Sitagliptin). Chiral HPLC is required to determine the enantiomeric excess (e.e.).
Protocol 2: General Procedure for Covalent Immobilization on Epoxy-Functionalized Resin
This protocol provides a general method for covalently attaching a transaminase to a commercially available epoxy-functionalized support.
-
Wash the Support: Wash the epoxy-functionalized resin (e.g., a methacrylic resin) three times with a high concentration phosphate buffer (e.g., 1 M, pH 7.0).[1] Use a resin-to-buffer ratio of 1:2 (w/v) for each wash.
-
Prepare Enzyme Solution: Prepare a solution of the transaminase in the same phosphate buffer. The amount of enzyme to use will depend on the binding capacity of the resin and should be optimized (a typical starting point is a 1:4 w/v ratio of resin to enzyme solution).
-
Immobilization Reaction: Add the prepared enzyme solution to the washed resin. Mix gently (e.g., on a rotary shaker) at room temperature (25°C) for a specified duration, typically 12-24 hours.
-
Wash and Recover: After incubation, separate the immobilized enzyme from the solution by filtration.
-
Wash the Immobilized Enzyme: Wash the resin-bound enzyme multiple times with a lower concentration buffer (e.g., 10 mM phosphate buffer, pH 7.0) to remove any non-covalently bound enzyme.
-
Determine Immobilization Efficiency: Analyze the protein concentration of the initial enzyme solution and the combined wash fractions (using a method like the Bradford assay) to calculate the amount of enzyme successfully immobilized onto the support.
-
Storage: Store the immobilized enzyme in buffer at 4°C until use.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and concepts in the enzymatic synthesis of Sitagliptin.
Caption: Workflow for optimizing the enzymatic synthesis of Sitagliptin.
Caption: The "ping-pong" catalytic mechanism of transaminases.
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sitagliptin Active Pharmaceutical Ingredient (API). The focus is on the identification and minimization of impurities related to the key chiral precursor, D-(2,4,5-trifluorophenyl)alanine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of Sitagliptin, specifically concerning phenylalanine-related impurities.
| Problem | Potential Causes | Recommended Solutions |
| High levels of the L-enantiomer of D-(2,4,5-trifluorophenyl)alanine detected in the starting material. | 1. Inefficient chiral resolution of the racemic starting material. 2. Incomplete enzymatic deracemization. 3. Racemization of the D-enantiomer during processing or storage. | 1. Optimize the chiral resolution method. If using enzymatic resolution, ensure optimal enzyme activity and reaction conditions. 2. For enzymatic deracemization, verify enzyme concentration, pH, temperature, and reaction time.[1] 3. Investigate the stability of the D-enantiomer under your specific process and storage conditions. Avoid harsh acidic or basic conditions and elevated temperatures. |
| Unidentified impurities observed during the synthesis of D-(2,4,5-trifluorophenyl)alanine. | 1. Side reactions from the synthetic route used (e.g., Erlenmeyer-Plöchl synthesis). 2. Impurities present in the starting materials for the precursor synthesis. | 1. Characterize the unknown impurities using techniques like LC-MS and NMR. Once identified, modify the reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize their formation. 2. Ensure the purity of all starting materials before use. |
| Inconsistent results from chiral HPLC analysis. | 1. Inappropriate chiral stationary phase (CSP) or mobile phase. 2. Poor sample preparation. 3. Instrument variability. | 1. Select a CSP known to be effective for the separation of amino acid enantiomers, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[2] Optimize the mobile phase composition (e.g., ratio of organic modifier to aqueous phase, additive concentration). 2. Ensure complete dissolution of the sample in the mobile phase and filter before injection. 3. Perform system suitability tests to ensure the HPLC system is performing correctly. |
| Carryover of the L-enantiomer into the final Sitagliptin API. | 1. Inadequate purification of the D-(2,4,5-trifluorophenyl)alanine precursor. 2. Racemization during subsequent synthetic steps. | 1. Implement a robust purification method for the precursor, such as recrystallization or preparative chiral chromatography, to ensure high enantiomeric purity before proceeding with the synthesis. 2. Evaluate each step of the Sitagliptin synthesis for potential racemization conditions and modify as needed. |
Frequently Asked Questions (FAQs)
1. What are the primary phenylalanine-related impurities in Sitagliptin API?
The most critical phenylalanine-related impurity is the L-enantiomer of the key starting material, D-(2,4,5-trifluorophenyl)alanine.[1][3][4] This is a stereoisomeric impurity that can be carried through the synthesis to the final API. Other potential impurities can arise as by-products from the synthesis of this precursor itself.
2. How is the enantiomeric purity of D-(2,4,5-trifluorophenyl)alanine typically controlled?
High enantiomeric purity is primarily achieved through stereoselective synthesis or resolution of a racemic mixture. Biocatalytic methods, such as enzymatic deracemization, are highly effective.[1][4] These methods can achieve an enantiomeric excess (ee) of greater than 99%.[1][3]
3. What is a common method for synthesizing D-(2,4,5-trifluorophenyl)alanine with high chiral purity?
A chemo-enzymatic approach is often employed. This can involve the synthesis of a racemic mixture of (D,L)-2,4,5-trifluorophenyl)alanine, followed by an enzymatic deracemization step. This process selectively converts the unwanted L-enantiomer to the desired D-enantiomer, resulting in a high yield of the chirally pure product.[1]
4. What analytical technique is used to determine the enantiomeric purity of the phenylalanine precursor?
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of D-(2,4,5-trifluorophenyl)alanine.[1][5] This technique uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for their accurate quantification.
5. What is the impact of the L-isomer impurity on the final Sitagliptin API?
The presence of the corresponding diastereomer of Sitagliptin, formed from the L-isomer of the precursor, can affect the safety and efficacy of the final drug product. Regulatory authorities have strict limits on stereoisomeric impurities in pharmaceutical ingredients.
Quantitative Data Summary
The following table summarizes the reported enantiomeric excess (ee) for D-(2,4,5-trifluorophenyl)alanine achieved through various biocatalytic methods.
| Method | Key Enzymes/Process | Reported Enantiomeric Excess (ee) | Reference |
| Reductive Amination | D-amino acid dehydrogenase (DAADH) and glucose dehydrogenase (GDH) | >99% | [1] |
| Transamination | D-amino acid transaminase (DAAT) | >99% | [1] |
| Enzymatic Deracemization | L-amino acid deaminase (LAAD) coupled with a reduction step | >99% | [1] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of D-(2,4,5-trifluorophenyl)alanine
This protocol outlines a general method for determining the enantiomeric purity of D-(2,4,5-trifluorophenyl)alanine.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based chiral stationary phase), 25 cm x 4.6 mm, 5 µm.[2]
-
Mobile Phase: A mixture of water, methanol, and formic acid. The exact ratio should be optimized for best resolution, for example, 90:10 (water:methanol) with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the D-(2,4,5-trifluorophenyl)alanine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample onto the HPLC system.
-
The D- and L-enantiomers will be separated as two distinct peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Protocol 2: Enzymatic Deracemization of (D,L)-2,4,5-trifluorophenyl)alanine
This protocol provides a general outline for the deracemization of racemic (D,L)-2,4,5-trifluorophenyl)alanine using a combination of L-amino acid deaminase (LAAD) and a reduction step.
1. Materials:
-
Racemic (D,L)-2,4,5-trifluorophenyl)alanine.
-
L-amino acid deaminase (LAAD) enzyme.
-
A suitable reducing agent (e.g., ammonia-borane complex) or a second enzyme system for reduction (e.g., D-amino acid dehydrogenase/glucose dehydrogenase).[1]
-
Phosphate buffer (pH ~7.0-8.0).
2. Reaction Setup:
-
Prepare a solution of the racemic amino acid in the phosphate buffer at a suitable concentration (e.g., 50-100 mM).[1]
-
Add the LAAD enzyme to the solution.
-
If using a chemical reductant, add it to the reaction mixture. If using an enzymatic reduction system, add the necessary enzymes and cofactors (e.g., NADP+, glucose).[1]
3. Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.[1]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction is complete when the L-enantiomer is no longer detected.
4. Work-up and Purification:
-
Once the reaction is complete, the enzyme can be removed by precipitation or filtration.
-
The chirally pure D-(2,4,5-trifluorophenyl)alanine can be purified from the reaction mixture by methods such as ion-exchange chromatography.[1]
Visualizations
Caption: Formation pathway of the primary phenylalanine-related impurity in Sitagliptin.
Caption: Troubleshooting workflow for minimizing the L-isomer impurity.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Sitagliptin from D-(2,4,5-trifluorophenyl)alanine
Welcome to the technical support center for the synthesis of Sitagliptin, focusing on the route from D-(2,4,5-trifluorophenyl)alanine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in the synthesis of Sitagliptin starting from D-(2,4,5-trifluorophenyl)alanine?
A1: The synthesis of Sitagliptin from D-(2,4,5-trifluorophenyl)alanine primarily involves two critical transformations: the protection of the amino acid and the subsequent amide coupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, followed by deprotection. The efficiency of the coupling reaction and the maintenance of stereochemical integrity are paramount for achieving a high yield of the final product.
Q2: Which protecting group is most suitable for D-(2,4,5-trifluorophenyl)alanine in this synthesis?
A2: The Boc (tert-butyloxycarbonyl) group is a commonly used protecting group for the amino moiety of D-(2,4,5-trifluorophenyl)alanine. It is stable under various reaction conditions and can be readily removed under acidic conditions without racemization. The use of Boc protection is fundamental to controlling reactivity and achieving the desired stereoselectivity.[4]
Q3: What are the common coupling reagents used for the amide bond formation between the protected D-(2,4,5-trifluorophenyl)alanine and the triazolopiperazine moiety?
A3: Standard peptide coupling reagents are employed for this step. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole). These reagents activate the carboxylic acid of the protected amino acid, facilitating its reaction with the secondary amine of the triazolopiperazine.
Q4: What are some of the known impurities or side products in this synthetic route?
A4: Potential impurities can arise from several sources. Racemization of the chiral center of the amino acid can occur if the reaction conditions are not carefully controlled. Side reactions of the coupling reagents can lead to the formation of N-acylurea byproducts. Incomplete reactions or inefficient purification can also result in the presence of unreacted starting materials in the final product.
Q5: Are there alternative, more environmentally friendly approaches to the synthesis of Sitagliptin?
A5: Yes, significant research has been dedicated to developing "green" syntheses of Sitagliptin. These often involve biocatalytic methods, such as the use of transaminase enzymes to produce the chiral amine intermediate.[3] These enzymatic approaches can offer high enantioselectivity and reduce the reliance on heavy metal catalysts and harsh reaction conditions.[3][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Coupled Product | 1. Inefficient activation of the carboxylic acid. 2. Incomplete reaction. 3. Degradation of starting materials or product. 4. Suboptimal reaction temperature. | 1. Ensure the use of fresh, high-quality coupling reagents (e.g., EDC/HOBt). Consider using alternative activating agents. 2. Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. 3. Use purified solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature; some coupling reactions benefit from being run at 0 °C to room temperature. |
| Presence of Racemic Sitagliptin | 1. Harsh reaction conditions (e.g., high temperature or prolonged exposure to strong base/acid) during coupling or deprotection. 2. Use of inappropriate base during the coupling step. | 1. Maintain mild reaction conditions throughout the synthesis. For Boc deprotection, use a controlled amount of a suitable acid (e.g., HCl in an organic solvent). 2. Use a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to neutralize any salts and facilitate the coupling reaction without promoting racemization. |
| Difficulty in Removing Byproducts | 1. Formation of N-acylurea byproduct from carbodiimide coupling agents. 2. Unreacted starting materials remaining. | 1. After the reaction, perform an acidic workup to protonate and solubilize the N-acylurea, allowing for its removal by extraction. 2. Optimize the stoichiometry of the reactants to ensure full conversion of the limiting reagent. Employ column chromatography for purification if simple extraction and crystallization are insufficient. |
| Inconsistent Results | 1. Variability in the quality of starting materials. 2. Moisture in the reaction. | 1. Use starting materials of high purity and consistent quality. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the coupling step. |
Data Presentation
Table 1: Comparison of Different Synthetic Approaches to Sitagliptin
| Synthetic Route | Key Step | Overall Yield | Enantiomeric Excess (ee) | Reference |
| First-Generation (Merck) | Ruthenium-catalyzed asymmetric hydrogenation | 52% | Not specified | [5][6] |
| Second-Generation (Merck) | Asymmetric hydrogenation of an unprotected enamine | 82% (for dehydrositagliptin) | >99% | [7] |
| Biocatalytic Route | Transaminase-catalyzed amination | 70% (for intermediate) | Not specified | [5][6] |
| Phase-Transfer Catalysis | Enantioselective aza-Michael addition | 41% | 96% | [1][2] |
Experimental Protocols
Protocol 1: Boc Protection of D-(2,4,5-trifluorophenyl)alanine
-
Dissolve D-(2,4,5-trifluorophenyl)alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same organic solvent.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, perform an aqueous workup to remove excess reagents and isolate the Boc-protected amino acid.
-
Purify the product by crystallization or column chromatography.
Protocol 2: Amide Coupling to form Boc-Sitagliptin
-
Dissolve Boc-D-(2,4,5-trifluorophenyl)alanine in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), under an inert atmosphere.
-
Add the coupling reagents, such as EDC and HOBt, and stir for a few minutes at 0 °C to activate the carboxylic acid.
-
In a separate flask, dissolve 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride and a non-nucleophilic base (e.g., DIPEA) in the same anhydrous solvent.
-
Slowly add the solution of the triazolopiperazine to the activated amino acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, perform a standard aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc Deprotection to Yield Sitagliptin
-
Dissolve the purified Boc-Sitagliptin in a suitable organic solvent, such as dioxane or ethyl acetate.
-
Cool the solution to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the hydrochloride salt of Sitagliptin.
-
The free base can be obtained by neutralization with a suitable base.
Visualizations
Caption: Synthetic workflow for Sitagliptin from D-(2,4,5-trifluorophenyl)alanine.
Caption: Troubleshooting decision tree for low yield in the coupling reaction.
References
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the multi-step synthesis of Sitagliptin
Technical Support Center: Multi-Step Synthesis of Sitagliptin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the multi-step synthesis of Sitagliptin.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Asymmetric Synthesis & Chiral Purity
Q1: My asymmetric hydrogenation of the enamine intermediate is resulting in low enantiomeric excess (ee). What are the potential causes and solutions?
A1: Low enantiomeric excess is a common issue in the catalytic asymmetric hydrogenation step, which is critical for establishing the chiral center of Sitagliptin. Several factors can contribute to this problem:
-
Catalyst Quality and Loading: The chiral catalyst, often a Rhodium or Ruthenium complex with a chiral ligand like t-Bu JOSIPHOS, is highly sensitive to impurities.[1][2] Ensure the catalyst is of high purity and handled under inert conditions to prevent degradation. The catalyst loading is also critical; using too little may result in slow or incomplete reactions, while excess may not necessarily improve ee and is uneconomical. A typical loading can be as low as 0.15 mol %.[2][3]
-
Hydrogen Pressure: The reaction is highly sensitive to hydrogen pressure. Insufficient pressure can lead to incomplete reduction and poor stereoselectivity. For rhodium-catalyzed hydrogenations of the enamine, pressures around 250 psi are often employed.[4]
-
Solvent and Additives: The choice of solvent (e.g., methanol) is crucial. Ensure the solvent is anhydrous and de-gassed, as water and oxygen can poison the catalyst. Sometimes, additives are necessary to achieve high selectivity.
-
Substrate Purity: The enamine substrate must be of high purity. Impurities can interfere with the catalyst, leading to lower ee. Crystallization of the enamine intermediate can yield purities greater than 99%.[1]
Q2: I am using a biocatalytic approach with a transaminase enzyme and observing low conversion rates. What should I investigate?
A2: The use of an engineered transaminase (TA) is a prominent "green" method for Sitagliptin synthesis, but its efficiency depends on several parameters:[4][5]
-
Enzyme Inhibition: Transaminase reactions can be subject to product inhibition or inhibition by co-products (like the ketone formed from the amine donor).[6] One strategy to overcome this is to use a coupled-enzyme system to remove the inhibitory co-product as it forms.[5]
-
Amine Donor Selection: The choice and concentration of the amine donor are critical. While chiral amines like (S)-α-methylbenzylamine are effective, cheaper donors like L-alanine or benzylamine can be used, but may require process optimization to shift the reaction equilibrium towards product formation.[6]
-
pH and Temperature: Like all enzymatic reactions, the activity of the transaminase is highly dependent on pH and temperature. Ensure the reaction buffer is at the optimal pH for the specific engineered enzyme being used (often around pH 7.0-8.0) and the temperature is controlled (e.g., 40°C).[4][6]
-
Substrate Loading: High substrate concentrations can sometimes lead to substrate inhibition. A gradual or controlled addition of the ketone substrate may improve the overall yield.[3]
Q3: My final product is contaminated with the undesired (S)-enantiomer. How can I improve the enantiomeric purity?
A3: The (S)-enantiomer of Sitagliptin is an inactive impurity that must be controlled.[7] If the asymmetric synthesis step yields insufficient enantiopurity, several downstream methods can be employed:
-
Chiral Resolution: The racemate can be resolved using a chiral acid, such as (-)-di-p-toluoyl-l-tartaric acid. This process involves forming diastereomeric salts that can be separated by crystallization. This method has been shown to achieve high enantiomeric purity (e.g., 96% ee).[1][8]
-
Recrystallization: The final Sitagliptin phosphate salt can be recrystallized to upgrade its enantiomeric purity. A single recrystallization step can significantly enhance the ee, often to >99.9%.[1][3] This is a common final step in manufacturing processes to ensure the final active pharmaceutical ingredient (API) meets regulatory standards.
Section 2: Impurities and Side Reactions
Q1: During the amide bond formation between the carboxylic acid precursor and the triazolopiperazine moiety, I am observing a significant amount of a regio-isomer impurity. How can this be prevented?
A1: The formation of regio-isomers, such as 3-desamino-3,4-dehydrositagliptin instead of the desired 3-desamino-2,3-dehydrositagliptin, can occur during the amide coupling step.[9] The choice of reaction conditions, particularly the base, is critical to controlling this side reaction. Studies have shown that using a milder base like N-methylmorpholine (NMM) or even triethylamine (Et3N) at controlled temperatures (e.g., 0°C) can significantly improve the selectivity of the desired product over the isomer.[9] Activating the carboxylic acid with oxalyl chloride to form the acid chloride prior to coupling can also provide higher yields and better selectivity compared to some carbodiimide-based coupling reagents.[9]
Q2: What are the common process-related impurities in Sitagliptin synthesis and how are they controlled?
A2: Besides the (S)-enantiomer, several other impurities can arise from starting materials, intermediates, or side reactions. These are often specified in pharmacopeial monographs with strict limits (e.g., not more than 0.2%).[9]
-
Starting Material Impurities: Impurities from starting materials, like 1-(Chloromethyl)-2,4,5-trifluorobenzene in the synthesis of 2,4,5-trifluorophenylacetic acid, can carry through to the final product if not adequately removed.[10]
-
Intermediate-Related Impurities: The enamine intermediate (dehydrositagliptin) can be a potential impurity.[9]
-
Degradation Products: Under acidic conditions, Sitagliptin can degrade. Forced degradation studies have identified products resulting from the cleavage of the amide bond.[11]
-
Unreacted Intermediates: The key heterocyclic intermediate, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][10][]triazolo[4,3-a]pyrazine, must be of high purity (≥99.0%) to minimize impurities in the final API.[13]
Control of these impurities relies on high-purity starting materials, optimization of reaction conditions to minimize side reactions, and robust purification procedures like crystallization at intermediate and final stages.
Data Presentation: Synthesis Route Comparison
The synthesis of Sitagliptin has evolved significantly to improve efficiency and reduce waste.
| Synthesis Generation | Key Chiral Induction Step | Overall Yield | Key Advantages | Key Disadvantages | Citation(s) |
| First Generation | Ru-catalyzed asymmetric hydrogenation of a β-keto ester | ~52% | High overall yield | Multiple steps, poor atom economy, large waste streams. | [1][3][8] |
| Second Generation | Rh-catalyzed asymmetric hydrogenation of an unprotected enamine | ~65% | Fewer steps, one-pot synthesis of the enamine intermediate. | Uses high-pressure hydrogenation and a precious metal catalyst. | [2][3][8] |
| Third Generation (Biocatalytic) | Engineered transaminase (TA) | ~92% (for the TA step) | "Green" process, avoids heavy metals and high pressure, high enantioselectivity. | Potential for enzyme inhibition, requires specialized biocatalyst. | [4][5][6] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin (Second-Generation Process)
This protocol is a representative example for the key chiral induction step.
-
Preparation: In an appropriate high-pressure reactor, charge the dehydrositagliptin intermediate (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Rh(I)/tBu JOSIPHOS catalyst (approx. 0.15 mol %).
-
Solvent Addition: Add degassed, anhydrous methanol as the solvent.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 250 psi) with hydrogen.
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete (monitor by HPLC or TLC).
-
Work-up: Carefully depressurize the reactor. The reaction mixture can be filtered to remove the catalyst (e.g., through activated carbon).[3] The solvent is then removed under reduced pressure.
-
Purification: The resulting Sitagliptin base is typically carried forward to the salt formation step. Recrystallization of the final phosphate salt is used to enhance chemical and enantiomeric purity to >99.9% ee.[3]
Protocol 2: Chiral Resolution of Racemic Sitagliptin
This protocol is an alternative method for obtaining the desired enantiomer.
-
Dissolution: Dissolve racemic Sitagliptin base (1 equivalent) in a suitable solvent like methanol.[1]
-
Resolving Agent: In a separate vessel, dissolve the chiral resolving agent, (-)-di-p-toluoyl-l-tartaric acid (approx. 0.5 equivalents), in a co-solvent such as isopropanol.[8]
-
Salt Formation: Add the solution of the resolving agent to the dissolved racemate.
-
Crystallization: Heat the mixture (e.g., to 65°C) and stir for a period (e.g., 1 hour) to induce precipitation of the diastereomeric salt.[1]
-
Isolation: Allow the mixture to cool to ambient temperature and age for several hours to maximize crystallization. Filter the solid precipitate.
-
Recrystallization: The collected solid can be recrystallized from a suitable solvent system (e.g., methanol/water) to achieve the desired high enantiomeric excess (e.g., 96% ee or higher).[1]
Visualizations
Workflow and Logic Diagrams
Caption: Second-generation synthetic workflow for Sitagliptin.
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2012025944A2 - Sitagliptin, salts and polymorphs thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Enhancing the Stability of Sitagliptin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis of Sitagliptin intermediates. The information is presented in a user-friendly question-and-answer format, incorporating quantitative data, detailed experimental protocols, and visualizations to aid in your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of Sitagliptin, focusing on the stability of key intermediates.
Issue 1: Low yield in the step following hydrolysis of the β-keto ester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Question: We are experiencing significant loss of product after the hydrolysis of the starting β-keto ester. What could be the cause and how can we mitigate this?
Answer: The primary cause of low yields after the hydrolysis of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is the instability of the resulting β-keto acid, 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid. This intermediate is highly susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures, leading to the formation of an unwanted ketone byproduct and a loss of the carboxyl group required for the subsequent coupling reaction.
Troubleshooting Steps:
-
pH Control: The rate of decarboxylation is highly dependent on pH. Acidic conditions catalyze the reaction. Therefore, it is crucial to maintain a neutral or slightly basic pH during and after the hydrolysis. The use of a pH-stat system can aid in precise pH control.
-
Temperature Management: Elevated temperatures significantly accelerate the rate of decarboxylation. The hydrolysis should be performed at a low temperature (e.g., 0-5 °C) to minimize this side reaction.
-
Immediate Use: The β-keto acid intermediate should be used in the subsequent reaction step as soon as it is formed, without isolation if possible. This minimizes the time it is exposed to conditions that favor decarboxylation.
Experimental Protocol: Controlled Hydrolysis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This protocol aims to minimize the decarboxylation of the β-keto acid intermediate.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, dissolve ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1 equivalent) in tetrahydrofuran (THF) at 0 °C.
-
Hydrolysis: Slowly add a pre-cooled (0 °C) solution of sodium hydroxide (1.1 equivalents) in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization and Extraction: Once the hydrolysis is complete, carefully neutralize the reaction mixture to pH 7 with a pre-cooled dilute solution of hydrochloric acid. Immediately extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Immediate Use: The organic layer containing the β-keto acid should be used directly in the next step of the synthesis without concentrating to dryness.
Logical Relationship: Factors Affecting β-Keto Acid Stability
Caption: Factors influencing the stability of the β-keto acid intermediate.
Issue 2: Formation of regioisomeric impurities during the synthesis of unsaturated acid intermediates.
Question: We are observing the formation of an undesired regioisomer, (E)-(2,4,5-trifluorophenyl)but-3-enoic acid, alongside our target compound, (E)-(2,4,5-trifluorophenyl)but-2-enoic acid. How can we prevent this?
Answer: The formation of the but-3-enoic acid regioisomer is a known side reaction that occurs under basic conditions.[1] The proton abstraction from the carbon between the phenyl ring and the double bond leads to an equilibrium between the two isomers. To minimize the formation of this impurity, it is crucial to control the basicity of the reaction medium and the reaction time.
Troubleshooting Steps:
-
Choice of Base: Strong bases and prolonged reaction times favor the formation of the undesired regioisomer.[1] When performing reactions that require a base, such as hydrolysis of the corresponding ester, using a milder base or carefully controlling the stoichiometry is recommended.
-
Acid-Catalyzed Hydrolysis: To completely avoid regioisomerization during the hydrolysis of the ester precursor, an acid-catalyzed hydrolysis is the preferred method.[1]
-
Reaction Monitoring: Closely monitor the reaction to stop it as soon as the starting material is consumed, preventing further isomerization.
Experimental Protocol: Acid-Catalyzed Hydrolysis to Prevent Regioisomerization
-
Reaction Setup: In a round-bottom flask, dissolve methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate (1 equivalent) in a mixture of 1,4-dioxane and 3 M hydrochloric acid (1:1 v/v).[1]
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by TLC or HPLC.[1]
-
Work-up: After completion of the reaction (typically 3 hours), cool the mixture to room temperature. A white solid of the desired (E)-(2,4,5-trifluorophenyl)but-2-enoic acid should precipitate.[1]
-
Isolation: Isolate the product by filtration, wash with cold water, and dry under vacuum.[1]
Quantitative Data: Effect of Base on Regioisomer Formation
| Base | Reaction Time (h) | Ratio of but-2-enoic acid : but-3-enoic acid |
| 3 M NaOH | 24 | ~1 : 0.9 |
| 3 M NaOH | 72 | ~1 : 1 |
| N-Methylmorpholine | 72 | ~1 : 0.23 |
Data compiled from literature reports demonstrating the influence of base and reaction time on the formation of the regioisomeric impurity.[1]
Issue 3: Degradation of the enamine intermediate (Dehydrositagliptin) during synthesis and work-up.
Question: Our enamine intermediate, (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one, appears to be unstable, leading to the formation of impurities. What are the degradation pathways and how can we improve its stability?
Answer: The enamine intermediate, also known as dehydrositagliptin, is susceptible to hydrolysis back to the corresponding β-keto amide, especially in the presence of water and acid. It can also undergo oxidation and other side reactions. Maintaining anhydrous conditions and a neutral to slightly basic pH during its synthesis and handling are critical for its stability.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Avoid acidic conditions during work-up and purification. If an aqueous work-up is necessary, use a saturated solution of a mild base like sodium bicarbonate.
-
Temperature Control: Perform the reaction and subsequent handling at controlled, and preferably low, temperatures to minimize potential side reactions.
-
Prompt Isolation and Use: Isolate the enamine intermediate promptly after the reaction is complete and either use it immediately in the next step or store it under an inert atmosphere at low temperature.
Experimental Workflow: Synthesis and Purification of Dehydrositagliptin
Caption: A typical workflow for the synthesis and handling of the enamine intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with the β-keto acid intermediate in Sitagliptin synthesis?
A1: The main stability issue is its high propensity for rapid decarboxylation, which leads to the loss of the carboxylic acid functional group essential for the subsequent amide bond formation.[2] This reaction is accelerated by heat and acidic conditions.
Q2: How can I monitor the decarboxylation of the β-keto acid intermediate?
A2: You can monitor the progress of the reaction and the formation of the decarboxylated byproduct using analytical techniques such as HPLC or NMR spectroscopy. For HPLC, you would see a decrease in the peak corresponding to the β-keto acid and the appearance of a new peak for the ketone byproduct.
Q3: Are there any specific catalysts that can minimize side reactions during the formation of the enamine intermediate?
A3: The formation of the enamine is typically achieved by reacting the β-keto amide with an ammonia source, such as ammonium acetate. The key is not necessarily a specific catalyst but rather the careful control of reaction conditions, including the use of anhydrous solvents and maintaining an optimal temperature to drive the reaction to completion and facilitate the crystallization of the desired product, which helps to shift the equilibrium and minimize side products.
Q4: What are the common degradation products of the final Sitagliptin drug substance under stress conditions?
A4: Under forced degradation conditions (e.g., strong acid, base, or oxidation), Sitagliptin can degrade into several products. The major degradation pathways include amide hydrolysis, leading to the formation of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine.[5] Other degradation products, such as those arising from oxidation, have also been identified.[2]
Signaling Pathway: Major Degradation Pathway of Sitagliptin under Acidic Conditions
Caption: A simplified representation of the acid-catalyzed hydrolysis of Sitagliptin.
References
Addressing challenges in the scale-up of biocatalytic Sitagliptin synthesis
Welcome to the technical support center for the biocatalytic synthesis of Sitagliptin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important pharmaceutical manufacturing process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for improved yield, efficiency, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of a biocatalytic approach for Sitagliptin synthesis compared to traditional chemical routes?
A1: The biocatalytic synthesis of Sitagliptin, primarily using transaminase enzymes, offers several significant advantages over traditional chemical methods. These include:
-
High Enantioselectivity: Biocatalysts can produce the desired (R)-enantiomer of Sitagliptin with very high enantiomeric excess (>99% ee), often eliminating the need for chiral resolution steps.[1][2]
-
Milder Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the formation of byproducts.[1]
-
Improved Safety and Environmental Profile: Biocatalysis avoids the use of hazardous reagents and heavy metal catalysts often employed in chemical synthesis, leading to a "greener" and safer process with reduced waste generation.[3][4][5]
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Process Simplification: In some cases, multiple chemical steps can be consolidated into a single enzymatic step, streamlining the overall synthesis.[5]
Q2: Which type of enzyme is most commonly used for the biocatalytic synthesis of Sitagliptin?
A2: The most successful and widely implemented biocatalytic route for Sitagliptin synthesis utilizes a transaminase (TA) , also known as an aminotransferase.[1][6] Specifically, an (R)-selective ω-transaminase is employed to convert the prochiral ketone precursor (prositagliptin ketone) into the chiral amine product, Sitagliptin.[1][7]
Q3: Why is enzyme immobilization often recommended for the scale-up of biocatalytic Sitagliptin synthesis?
A3: Immobilization of the transaminase enzyme offers several benefits for industrial-scale production:
-
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, leading to improved operational stability and a longer catalyst lifetime.[1]
-
Facilitated Catalyst Recovery and Reuse: Immobilized enzymes can be easily separated from the reaction mixture, allowing for their recovery and reuse in multiple batches, which significantly reduces catalyst costs.[1]
-
Suitability for Continuous Flow Processes: Immobilized biocatalysts are well-suited for use in continuous flow reactors, which can offer advantages in terms of productivity and process control.[1]
-
Reduced Product Contamination: By retaining the enzyme on a solid support, the final product is less likely to be contaminated with residual enzyme, simplifying downstream purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Prositagliptin Ketone | 1. Unfavorable Reaction Equilibrium: The transamination reaction may be equilibrium-limited.[1][8] 2. Low Enzyme Activity: The native enzyme may have low specific activity towards the bulky prositagliptin ketone.[1] 3. Sub-optimal Reaction Conditions: pH, temperature, or co-solvent concentration may not be optimal. 4. Enzyme Inhibition: The enzyme may be inhibited by the substrate, product, or byproducts.[4][8] | 1. Shift the Equilibrium: Use a large excess of the amine donor (e.g., isopropylamine) to drive the reaction forward.[1] Consider in-situ removal of the ketone byproduct (e.g., acetone). 2. Use an Engineered Enzyme: Employ a specifically evolved transaminase with demonstrated high activity for Sitagliptin synthesis.[6][7] 3. Optimize Reaction Parameters: Systematically vary pH, temperature, and co-solvent (e.g., DMSO) concentration to find the optimal conditions. A typical starting point is pH 8.0-9.0 and a temperature of 40°C.[1][8] 4. Address Inhibition: If using an alternative amine donor like benzylamine, consider a multi-enzyme system to remove the inhibitory benzaldehyde byproduct.[8] |
| Low Enantiomeric Excess (ee) | 1. Presence of (S)-selective Transaminase Impurities: The enzyme preparation may contain contaminating enzymes with the opposite stereoselectivity. 2. Non-enzymatic Racemization: The product may be susceptible to racemization under the reaction or workup conditions. | 1. Use a Highly Purified and Selective Enzyme: Ensure the use of a well-characterized (R)-selective transaminase. 2. Optimize pH and Temperature: Investigate if altering the pH or temperature can minimize racemization. |
| Poor Enzyme Stability / Rapid Loss of Activity | 1. Harsh Reaction Conditions: High concentrations of organic co-solvents (e.g., DMSO) or non-optimal pH and temperature can denature the enzyme.[7] 2. Lack of Cofactor: Insufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor can lead to loss of activity.[1] | 1. Immobilize the Enzyme: Immobilization can significantly enhance the operational stability of the transaminase.[1] 2. Optimize Co-solvent Concentration: While DMSO is often necessary for substrate solubility, its concentration should be optimized to maintain enzyme stability. A 50% DMSO concentration has been reported in an optimized process.[7] 3. Ensure Sufficient PLP: Supplement the reaction mixture with an adequate concentration of PLP (e.g., 0.5-1 mM).[1][8] |
| Difficulties in Product Isolation / Workup | 1. Emulsion Formation: The presence of denatured protein and other components can lead to the formation of stable emulsions during extraction.[9] 2. Product Solubility: The product may have limited solubility in the chosen extraction solvent. | 1. Enzyme Immobilization: Using an immobilized enzyme can simplify the workup by allowing for easy removal of the catalyst by filtration. 2. pH Adjustment: Adjusting the pH of the aqueous phase can help to break emulsions and improve the partitioning of the product into the organic phase. 3. Alternative Extraction Solvents: Screen different organic solvents to find one that provides good product solubility and phase separation. |
Experimental Protocols
Key Experiment: Biocatalytic Transamination of Prositagliptin Ketone
This protocol provides a general methodology for the enzymatic synthesis of Sitagliptin using a transaminase.
Materials:
-
Prositagliptin ketone
-
(R)-selective transaminase (free or immobilized)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., triethanolamine buffer, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Enzyme Pre-incubation: In a temperature-controlled reactor, dissolve the transaminase enzyme in the buffer solution. If using a free enzyme, a typical concentration might be around 6 g/L.[7] Add PLP to a final concentration of approximately 1 mM.[1] Pre-incubate the solution at the desired reaction temperature (e.g., 40°C) for a short period (e.g., 5-10 minutes) with gentle agitation.[1]
-
Substrate Addition: Prepare a solution of the prositagliptin ketone in DMSO. The concentration of the ketone can be high, for instance, 200 g/L in a 50% DMSO solution for an optimized process.[7]
-
Reaction Initiation: Add the substrate solution to the enzyme mixture to initiate the reaction. Also, add the isopropylamine amine donor. A significant excess of the amine donor is typically used.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pH with constant stirring. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method such as HPLC to determine the conversion of the ketone and the formation of Sitagliptin.
-
Workup and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction. If using an immobilized enzyme, it can be recovered by filtration. The product, Sitagliptin, can then be isolated from the reaction mixture through extraction and subsequent crystallization, often as a phosphate salt.[10]
Data Presentation
Table 1: Comparison of Different Biocatalytic Approaches for Sitagliptin Intermediate Synthesis
| Enzyme System | Amine Donor | Substrate Conc. (mM) | Conversion (%) | Isolated Yield (%) | Reference |
| Evolved Transaminase | Isopropylamine | 200 g/L (~500 mM) | - | 92 | [7] |
| TAIC and CRL Cascade | (S)-α-MBA | - | ~82 | - | [8] |
| TARO, Esterase, AHR, FDH Cascade | Benzylamine | 100 | ~70 | 61 | [8] |
| Co-expressed Esterase and Transaminase | (S)-α-MBA | 100-300 | 82-95 | - | [11] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Promoter engineering-mediated Tuning of esterase and transaminase expression for the chemoenzymatic synthesis of sitagliptin phosphate at the kilogram-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chemical Versus Biocatalytic Synthesis of Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, has undergone significant evolution, transitioning from a traditional chemical synthesis to a highly efficient biocatalytic process. This guide provides an objective comparison of the second-generation chemical synthesis (asymmetric hydrogenation) and the third-generation biocatalytic approach, supported by experimental data, detailed methodologies, and process diagrams.
Executive Summary
The development of a biocatalytic synthesis for Sitagliptin by Merck and Codexis represents a landmark achievement in green chemistry and industrial biotechnology. This enzymatic approach, employing a novel transaminase, offers substantial improvements over the earlier, highly optimized chemical synthesis in terms of yield, stereoselectivity, and environmental impact. The biocatalytic process eliminates the need for a heavy metal catalyst and high-pressure hydrogenation, resulting in a safer, more sustainable, and cost-effective manufacturing process.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative performance indicators for the chemical and biocatalytic synthesis routes of Sitagliptin.
Table 1: Key Performance Indicators
| Parameter | Chemical Synthesis (2nd Gen) | Biocatalytic Synthesis (3rd Gen) |
| Overall Yield | ~65%[1][2][3] | 10-13% increase over chemical route[4][5][6] (~72-74%) |
| Enantiomeric Excess (ee) | 95% (before crystallization)[7][8][9], >99% (after crystallization)[7][8] | >99.95%[8][10] |
| Key Transformation | Asymmetric Hydrogenation | Asymmetric Transamination |
| Catalyst | Rhodium complex (e.g., Rh(I)/tBu JOSIPHOS)[1][3][7][11] | Engineered (R)-selective transaminase[8][12] |
| Pressure | High pressure (e.g., 250 psi)[4][6][13] | Atmospheric pressure |
| Waste Reduction | Baseline | 19% reduction in total waste[4][5][6] |
| Productivity | Baseline | 53% increase[13] |
| Heavy Metal Use | Yes (Rhodium)[4][6] | Eliminated[13] |
Table 2: Reaction Conditions for Key Stereoselective Step
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Biocatalytic Synthesis (Asymmetric Transamination) |
| Substrate | Dehydrositagliptin[7][8] | Pro-sitagliptin ketone[2][12] |
| Catalyst Loading | As low as 0.15 mol %[1][3][11] | ~6 g/L of enzyme[8][13] |
| Substrate Concentration | Not specified in detail | Up to 200 g/L[8][13] |
| Solvent | Methanol or other organic solvents | 50% DMSO in aqueous buffer[8][13] |
| Temperature | Not specified in detail | ~40-45 °C[8][14] |
| Amine Source | N/A (Hydrogenation of enamine) | Isopropylamine[2][15] |
| pH | N/A | ~8.0 - 9.0[2][14] |
Experimental Protocols
Chemical Synthesis: Second-Generation Asymmetric Hydrogenation
This process involves a three-step, one-pot synthesis of the key intermediate, dehydrositagliptin, followed by asymmetric hydrogenation.
1. Synthesis of Dehydrositagliptin
The synthesis starts from 2,4,5-trifluorophenylacetic acid.[4][7] This undergoes a one-pot, three-step sequence involving condensation with Meldrum's acid, followed by reaction with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][16][17]triazolo[4,3-a]pyrazine, and subsequent cyclization to yield dehydrositagliptin.[7][17] The product is isolated by crystallization in an overall yield of approximately 82% and with a purity of over 99.6 wt %.[1][3][11]
2. Asymmetric Hydrogenation of Dehydrositagliptin
-
Reaction Setup: A high-pressure reactor is charged with dehydrositagliptin and a rhodium-based catalyst, such as the rhodium complex of t-Bu JOSIPHOS, in a suitable solvent like methanol.[7][8]
-
Hydrogenation: The reactor is pressurized with hydrogen gas to approximately 250 psi.[4][6][13] The reaction mixture is stirred at a controlled temperature until the reaction is complete.
-
Workup and Purification: Upon completion, the catalyst is removed, often by filtration through activated carbon.[10] The resulting Sitagliptin has an enantiomeric excess of around 95%.[7][8][9]
-
Chiral Resolution: A final crystallization step is required to upgrade the enantiomeric excess to >99%.[7][8] This is followed by the formation of the phosphate salt.[1][3][11]
Biocatalytic Synthesis: Third-Generation Asymmetric Transamination
This process utilizes an engineered (R)-selective transaminase to directly convert a prochiral ketone to the desired chiral amine.
1. Reaction Setup
-
A reaction vessel is charged with an aqueous buffer (e.g., triethanolamine buffer, 100 mM) and the reaction medium is adjusted to a pH of approximately 8.0-9.0.[2][14]
-
The pro-sitagliptin ketone substrate is added, often dissolved in a co-solvent like dimethyl sulfoxide (DMSO) to a final concentration of around 50%.[8][13] The substrate concentration can be as high as 200 g/L.[8][13]
-
The amine donor, typically isopropylamine, is added in excess.[2][15]
-
The engineered transaminase enzyme is added to the mixture at a loading of approximately 6 g/L.[8][13] The cofactor pyridoxal-5'-phosphate (PLP) is also included.[2]
2. Enzymatic Conversion
-
The reaction mixture is maintained at a temperature of around 40-45 °C with gentle agitation.[8][14]
-
The progress of the reaction is monitored by a suitable analytical method, such as HPLC.[16]
3. Workup and Product Isolation
-
Once the reaction reaches completion, the enzyme can be removed by precipitation (e.g., by lowering the pH) followed by centrifugation or filtration.[16]
-
The product, Sitagliptin, is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or isopropyl acetate).[18]
-
The organic extract is concentrated, and the Sitagliptin is isolated, often by crystallization as the phosphate salt.[14] This process directly yields Sitagliptin with an enantiomeric excess of >99.95%, eliminating the need for a separate chiral purification step.[8][10]
Mandatory Visualization
The following diagrams illustrate the workflows of the chemical and biocatalytic synthesis routes for Sitagliptin.
Caption: Second-generation chemical synthesis workflow for Sitagliptin.
Caption: Third-generation biocatalytic synthesis workflow for Sitagliptin.
Conclusion
The transition from a sophisticated chemical synthesis to a biocatalytic process for the manufacture of Sitagliptin is a prime example of the successful application of green chemistry principles in the pharmaceutical industry. The biocatalytic route is not only more environmentally friendly, reducing waste and eliminating the need for a precious metal catalyst, but it is also more efficient, providing a higher yield and exceptional stereoselectivity in a single step. For researchers and professionals in drug development, the Sitagliptin case study serves as a powerful illustration of how biocatalysis can be leveraged to develop sustainable and economically advantageous manufacturing processes for complex active pharmaceutical ingredients.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 15. patents.justia.com [patents.justia.com]
- 16. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WO2019214084A1 - Method for biocatalytic synthesis of sitagliptin and intermediate thereof - Google Patents [patents.google.com]
Comparing the efficacy of different chiral catalysts in Sitagliptin synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, represents a landmark achievement in industrial-scale asymmetric catalysis. The critical step in its manufacture is the stereoselective construction of the β-amino acid core. This guide provides an objective comparison of the efficacy of different chiral catalysts employed in this key transformation, supported by experimental data, to aid researchers in catalyst selection and process development.
Performance Comparison of Key Chiral Catalysts
The primary methods for introducing the chirality in Sitagliptin involve the asymmetric hydrogenation of a prochiral enamine intermediate or the asymmetric reduction of a corresponding ketone. The catalysts of choice have evolved from early-generation ruthenium-based systems to highly efficient rhodium-Josiphos complexes and, more recently, to biocatalytic methods using transaminases. The following table summarizes the performance of prominent catalyst systems based on published data.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Pressure (psi) | Solvent | Temp (°C) | Enantiomeric Excess (% ee) | Yield (%) |
| [Ru(cymene)Cl]₂ / (s)-Ts-DPEN [1] | β-keto ester | Not specified | 435 | Not specified | 65 | Moderate (not specified) | Not specified |
| Rh(I) / t-Bu JOSIPHOS [2][3] | Dehydrositagliptin (enamine) | As low as 0.15 | 250 | Methanol | Not specified | Up to 99% | High (overall yield up to 65%)[2][3] |
| Rh(I) / Josiphos J003-2 [4][5] | Allene | 1.1 | Not applicable | Dichloroethane | 80 | 99.2% | 78% (for the protected amine) |
| Transaminase (Engineered) [6][7] | Pro-sitagliptin ketone | Not applicable | Not applicable | Not specified | Not specified | >99% | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the key catalytic systems.
Asymmetric Hydrogenation using Rh(I) / t-Bu JOSIPHOS
This protocol is based on the highly efficient second-generation synthesis of Sitagliptin developed by Merck.[2][3]
Catalyst Preparation: A stock solution of the catalyst is prepared by dissolving [Rh(COD)Cl]₂ and the t-Bu JOSIPHOS ligand in an appropriate solvent under an inert atmosphere.
Hydrogenation Reaction:
-
A pressure reactor is charged with the dehydrositagliptin substrate and a suitable solvent, typically methanol.
-
The prepared catalyst solution is added to the reactor under an inert atmosphere. The substrate-to-catalyst ratio is typically high, with catalyst loading as low as 0.15 mol%.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 250 psi).
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques such as HPLC.
-
Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then purified, which may involve treatment with an adsorbent to remove residual rhodium, followed by crystallization to yield Sitagliptin with high enantiomeric and chemical purity.[8]
Biocatalytic Asymmetric Synthesis using Transaminase
This method offers a green chemistry alternative to metal-catalyzed hydrogenation.[7][9]
Enzyme Preparation: An engineered transaminase enzyme, often immobilized on a solid support for improved stability and reusability, is used.[6]
Transamination Reaction:
-
A reaction vessel is charged with the pro-sitagliptin ketone substrate, a suitable buffer solution, and an amine donor (e.g., isopropylamine).
-
The immobilized transaminase enzyme is added to the mixture.
-
The reaction is agitated at a controlled temperature and pH. The progress of the reaction is monitored by HPLC.
-
Upon completion, the immobilized enzyme is separated by filtration for potential reuse.
-
The product, Sitagliptin, is extracted from the aqueous phase using an organic solvent.
-
The organic extracts are combined, dried, and concentrated. The crude product is then purified, typically by forming a phosphate salt, to yield highly enantiopure Sitagliptin phosphate.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of comparing these chiral catalysts, the following diagrams are provided.
Caption: General workflow for comparing chiral catalysts in Sitagliptin synthesis.
Caption: Comparison of metal-catalyzed and biocatalytic pathways to (R)-Sitagliptin.
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sitagliptin Intermediates
For Researchers, Scientists, and Drug Development Professionals
The robust synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, relies on the stringent quality control of its chemical intermediates. The purity and chiral integrity of these precursors are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical methods for key Sitagliptin intermediates, supported by experimental data, to aid researchers and quality control analysts in selecting the most appropriate techniques for their needs.
Key Intermediates in Sitagliptin Synthesis
A common synthetic route to Sitagliptin involves several key intermediates. One of the most crucial is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (TTA). The formation of the chiral β-amino acid moiety is another critical step, often involving intermediates that require careful monitoring of enantiomeric purity.
Caption: A simplified synthetic pathway for Sitagliptin highlighting key intermediates.
Comparison of Analytical Methods for Key Intermediates
The quality control of Sitagliptin intermediates primarily revolves around assessing purity (both chemical and chiral) and quantifying residual solvents and impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly employed techniques.
Purity and Impurity Profiling: HPLC vs. UPLC
For assessing the purity of intermediates like TTA, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[4] UPLC, a more recent advancement, offers significant advantages in terms of speed and resolution.
| Parameter | RP-HPLC | UPLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. |
| Resolution | Good | Excellent, allows for better separation of closely related impurities. |
| Analysis Time | Longer run times (e.g., 15-30 min). | Significantly shorter run times (e.g., 2-5 min).[5] |
| Solvent Consumption | Higher | Lower, leading to cost savings and reduced environmental impact.[5] |
| Sensitivity | Good | Higher sensitivity due to sharper peaks. |
Experimental Protocol: A Typical RP-HPLC Method for TTA Purity
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 210 nm or 267 nm).[6]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Chiral Purity Analysis: Chiral HPLC vs. Chiral SFC
Establishing the correct stereochemistry is paramount in Sitagliptin synthesis. Chiral HPLC is a well-established technique for separating enantiomers of chiral intermediates. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative.
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Separation of enantiomers on a chiral stationary phase (CSP) using a liquid mobile phase. | Separation on a CSP using a supercritical fluid (typically CO2) as the primary mobile phase, often with a co-solvent. |
| Analysis Time | Can be lengthy. | Generally faster than chiral HPLC.[7] |
| Solvent Consumption | High, often uses normal-phase solvents. | Significantly lower organic solvent consumption.[7] |
| Resolution | Good to excellent, highly dependent on CSP and mobile phase combination.[2][8] | Often provides superior or comparable resolution to HPLC.[7] |
| Environmental Impact | Higher due to solvent usage. | Greener alternative due to the use of CO2. |
Experimental Protocol: A Typical Chiral HPLC Method for a Sitagliptin Precursor
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).[9]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a basic or acidic additive.
-
Flow Rate: 0.5-1.5 mL/min
-
Detection: UV at a suitable wavelength.
-
Column Temperature: Controlled to ensure reproducibility.
Residual Solvent Analysis: GC-FID vs. GC-MS
Gas Chromatography is the method of choice for detecting and quantifying residual solvents from the synthesis process.
| Parameter | GC-FID (Flame Ionization Detector) | GC-MS (Mass Spectrometry) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. FID provides a response proportional to the mass of carbon. | GC separation coupled with mass spectrometric detection for identification and quantification. |
| Selectivity | Good for a wide range of organic compounds. | Excellent, provides structural information for peak identification. |
| Sensitivity | High sensitivity for most organic solvents. | High sensitivity and specificity. |
| Identification | Based on retention time comparison with standards. | Confirmatory identification based on mass spectra. |
Experimental Protocol: A Typical Headspace GC Method for Residual Solvents
-
Sample Preparation: A known amount of the intermediate is dissolved in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial and heated to a specific temperature.
-
GC System: A gas chromatograph equipped with a headspace autosampler and a suitable capillary column (e.g., a polar or non-polar phase depending on the target solvents).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A programmed temperature ramp to separate solvents with different boiling points.
-
Detector: FID or MS.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or implementing new technologies.
Caption: A workflow for the cross-validation of two analytical methods.
Conclusion
The selection of an appropriate analytical method for Sitagliptin intermediates depends on the specific requirements of the analysis. For routine purity testing, RP-HPLC remains a robust and reliable technique, while UPLC offers significant advantages in terms of speed and efficiency, making it ideal for high-throughput environments. For chiral purity, both chiral HPLC and SFC are powerful tools, with SFC providing a greener and often faster alternative. Gas chromatography is indispensable for the control of residual solvents. A thorough validation according to ICH guidelines is essential for any method employed. Furthermore, cross-validation between different methods is a critical exercise to ensure the consistency and reliability of analytical data throughout the drug development lifecycle.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Optimization and Validation of the UPLC Method for Rapid, Facile, and Simultaneous Analysis of Sitagliptin and Metformin in Quality Control Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Sitagliptin vs. other DPP-4 inhibitors: a synthetic chemistry perspective
A deep dive into the elegant and evolving synthetic strategies for a blockbuster class of diabetes drugs, offering a comparative analysis for researchers and drug development professionals.
The advent of dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," marked a significant milestone in the management of type 2 diabetes mellitus. From a synthetic chemistry standpoint, the journey to bring these complex molecules from the laboratory to the patient has been a compelling story of innovation, efficiency, and green chemistry. This guide provides a comparative analysis of the synthetic routes for sitagliptin and other prominent DPP-4 inhibitors, including vildagliptin, saxagliptin, linagliptin, and alogliptin, with a focus on key chemical transformations, stereoselectivity, and process efficiency.
The Central Challenge: Asymmetric Synthesis of the β-Amino Acid Moiety
A common structural feature and a key determinant of the biological activity of many DPP-4 inhibitors is the chiral β-amino acid core. The enantioselective synthesis of this fragment has been a central theme in the process development of these drugs, with various strategies employed to achieve high stereopurity in a cost-effective and scalable manner.
Sitagliptin: A Case Study in Process Evolution
The synthesis of sitagliptin, the first DPP-4 inhibitor to receive FDA approval, has undergone remarkable evolution, showcasing a commitment to greener and more efficient manufacturing.
First-Generation Synthesis: The initial manufacturing process for sitagliptin relied on a ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester to introduce the desired stereocenter. This was followed by a multi-step sequence to install the amine functionality. While effective, this route was lengthy and generated significant waste.
Second-Generation Synthesis: A Greener Approach: A major breakthrough in the synthesis of sitagliptin was the development of a highly efficient asymmetric hydrogenation of an enamine.[1] This route, utilizing a rhodium-based catalyst with a chiral phosphine ligand (tBu-JOSIPHOS), significantly shortened the synthesis and improved the overall yield to approximately 65%.[1] This "green" synthesis dramatically reduced waste generation and eliminated aqueous waste streams, setting a new standard in pharmaceutical process chemistry.[1]
Third-Generation Synthesis: The Biocatalytic Revolution: Further refinement led to a biocatalytic approach employing a transaminase enzyme. This enzymatic process directly converts a prositagliptin ketone to the chiral amine with exceptional enantioselectivity (>99.95% ee). This innovative route is not only highly efficient but also operates under mild, environmentally friendly conditions.
A Comparative Look at Other DPP-4 Inhibitors
While sitagliptin's synthetic evolution is well-documented, other DPP-4 inhibitors also feature elegant and distinct synthetic strategies.
Vildagliptin: The synthesis of vildagliptin also centers on the construction of a chiral core, in this case, a cyanopyrrolidine derivative. A common approach involves the use of L-proline as a chiral starting material. The synthesis typically involves the chloroacetylation of L-prolinamide, followed by dehydration to the nitrile and subsequent condensation with 3-amino-1-adamantanol.[2][3][4]
Saxagliptin: The synthesis of saxagliptin presents the unique challenge of constructing a constrained bicyclic system. The commercial-scale synthesis involves the coupling of two unnatural amino acid derivatives.[5] A key step is the amide coupling followed by dehydration of the primary amide to the nitrile.[5][6] The synthesis of the desired free base monohydrate is complicated by the thermodynamic favorability of an intramolecular cyclization to form a six-membered cyclic amidine.[5]
Linagliptin: Linagliptin possesses a distinct xanthine-based core structure. Its industrial synthesis often involves the coupling of 8-bromo-7-(3-methyl-2-buten-1-yl)-3-methylxanthine with (R)-3-aminopiperidine.[7][8][9] The synthesis of the chiral aminopiperidine intermediate is a critical aspect of the overall process, with various methods developed to obtain it in high enantiomeric purity.[10]
Alogliptin: The synthesis of alogliptin features a pyrimidinedione core. A cost-effective process has been developed that utilizes a ruthenium-catalyzed asymmetric hydrogenation followed by a Hofmann rearrangement to introduce the chiral amino moiety at a late stage in the synthesis.[11] The original synthesis involved the condensation of 6-chloro-3-methyluracil with α-bromotoluoylnitrile, followed by nucleophilic substitution with (R)-3-aminopiperidine.[11]
Quantitative Comparison of Synthetic Routes
The following table summarizes key quantitative data for the manufacturing processes of these DPP-4 inhibitors, based on publicly available information. It is important to note that direct head-to-head comparisons can be challenging due to variations in reporting and process optimization by different manufacturers.
| DPP-4 Inhibitor | Key Chiral Introduction Method | Overall Yield (approx.) | Noteworthy Features |
| Sitagliptin | Asymmetric Hydrogenation (Rh/JOSIPHOS) or Transaminase Biocatalysis | up to 65% (2nd Gen)[1] | Highly efficient and green synthesis, significant reduction in waste.[1] |
| Vildagliptin | Chiral Pool (L-proline) | Not explicitly stated in reviewed sources | Utilizes a readily available chiral starting material.[2][3][4] |
| Saxagliptin | Coupling of unnatural amino acids | Not explicitly stated in reviewed sources | Involves the formation of a constrained bicyclic system.[5] |
| Linagliptin | Nucleophilic substitution with chiral amine | Not explicitly stated in reviewed sources | Features a distinct xanthine core structure.[7][8][9] |
| Alogliptin | Asymmetric Hydrogenation (Ru-catalyzed) | Not explicitly stated in reviewed sources | Late-stage introduction of the chiral center.[11] |
Signaling Pathway and Experimental Workflows
To provide a broader context, the following diagrams illustrate the DPP-4 signaling pathway and a generalized experimental workflow for the synthesis of a DPP-4 inhibitor.
Caption: DPP-4 Signaling Pathway
Caption: Generalized Synthetic Workflow
Experimental Protocols
While detailed, proprietary industrial-scale protocols are not publicly available, the following provides an illustrative, generalized experimental procedure for a key step in the synthesis of sitagliptin based on published laboratory-scale methods.
Illustrative Protocol: Asymmetric Hydrogenation of Dehydrositagliptin Intermediate [1]
Objective: To perform the enantioselective hydrogenation of the dehydrositagliptin intermediate to afford the chiral amine core of sitagliptin.
Materials:
-
Dehydrositagliptin intermediate (1 equivalent)
-
[Rh(COD)Cl]₂ (0.0015 equivalents)
-
(R,S)-t-Bu-JOSIPHOS (0.0016 equivalents)
-
Methanol (solvent)
-
Hydrogen gas
Procedure:
-
A pressure reactor is charged with the dehydrositagliptin intermediate.
-
The catalyst precursor, [Rh(COD)Cl]₂, and the chiral ligand, (R,S)-t-Bu-JOSIPHOS, are dissolved in methanol in a separate glovebox.
-
The catalyst solution is transferred to the reactor containing the substrate.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 200 psi).
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours), or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then carried forward to the next step, which may involve purification or direct use in the subsequent reaction.
Note: This is a generalized protocol and specific conditions such as catalyst loading, pressure, temperature, and reaction time would be optimized for large-scale production.
Conclusion
The synthetic chemistry of DPP-4 inhibitors, exemplified by the evolution of the sitagliptin synthesis, highlights the remarkable progress in pharmaceutical process development. The drive for more efficient, cost-effective, and environmentally sustainable manufacturing processes has led to the adoption of cutting-edge technologies like asymmetric catalysis and biocatalysis. While each "gliptin" presents its unique synthetic challenges, the overarching theme is one of elegant molecular construction guided by the principles of modern organic chemistry. For researchers and drug development professionals, understanding these synthetic strategies provides valuable insights into the intricate process of bringing a complex drug molecule from concept to reality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN110684026A - Industrial preparation method of linagliptin - Google Patents [patents.google.com]
- 8. WO2013098775A1 - Improved process for preparation of pure linagliptin - Google Patents [patents.google.com]
- 9. Novel preparation process of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 10. Process For The Preparation Of Linagliptin Via Novel Intermediates [quickcompany.in]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Sitagliptin Impurity Profiles from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the impurity profiles of Sitagliptin from different suppliers. Ensuring the purity of active pharmaceutical ingredients (APIs) like Sitagliptin is critical for the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or storage. This document outlines the experimental protocols for impurity analysis and presents a hypothetical comparative study to illustrate the data-driven approach to supplier selection.
Comparative Impurity Profile Data
The following table summarizes hypothetical impurity data for Sitagliptin sourced from three different suppliers. This data is illustrative and intended to demonstrate how to present comparative results. Actual impurity levels will vary.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) | Identification Method |
| Process-Related Impurities | ||||
| Ketoamide Impurity[1] | 0.08 | 0.12 | 0.07 | RP-HPLC, LC-MS |
| Enamine Impurity[1] | 0.05 | 0.09 | 0.06 | RP-HPLC, LC-MS |
| Defluoro Sitagliptin[2] | < 0.05 | 0.06 | < 0.05 | RP-HPLC, LC-MS |
| Degradation Impurities | ||||
| Acid Degradant | 0.03 | 0.04 | 0.03 | Stress Testing, LC-MS |
| Oxidative Degradant | < 0.02 | 0.03 | < 0.02 | Stress Testing, LC-MS |
| Genotoxic Impurities | ||||
| 7-nitroso impurity (NTTP)[3][4] | < 0.001 | 0.002 | < 0.001 | LC-MS/MS |
| Total Impurities | < 0.20 | < 0.37 | < 0.23 |
Experimental Protocols
Accurate and robust analytical methods are essential for the identification and quantification of impurities in Sitagliptin.[5][6] The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Process-Related Impurities
This method is suitable for the separation and quantification of known and unknown impurities in Sitagliptin bulk drug substances.[5][7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05M phosphate buffer at pH 2.8) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.[8]
-
Sample Preparation:
-
Accurately weigh and dissolve the Sitagliptin sample in the mobile phase to a final concentration of about 1 mg/mL.
-
Prepare reference standards for known impurities at a concentration of approximately 0.0015 mg/mL (corresponding to 0.15%).
-
Filter the solutions through a 0.45 µm nylon filter before injection.
-
-
Analysis: Inject the sample and standard solutions into the HPLC system. The impurities are identified based on their retention times compared to the reference standards. The concentration of each impurity is determined by comparing its peak area to that of the corresponding reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Genotoxic Impurities
This method is highly sensitive and specific, making it ideal for detecting and quantifying trace-level genotoxic impurities like N-nitroso compounds.[3][4]
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column for separating the target impurity from the drug substance.
-
Mobile Phase: A gradient elution using ammonium formate buffer and acetonitrile is often employed.[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Detection: Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The specific precursor-to-product ion transitions for the target impurity are monitored.
-
Sample Preparation:
-
Prepare a stock solution of the Sitagliptin sample in a suitable solvent (e.g., water).
-
Prepare a series of calibration standards of the genotoxic impurity in the same solvent.
-
Spike the Sitagliptin sample with known concentrations of the impurity standard to assess recovery and matrix effects.
-
-
Analysis: The concentration of the genotoxic impurity in the sample is determined by comparing its response to the calibration curve generated from the standards.
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the comparative analysis of Sitagliptin impurities from different suppliers.
References
- 1. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. bepls.com [bepls.com]
- 6. theaspd.com [theaspd.com]
- 7. jocpr.com [jocpr.com]
- 8. ijarmps.org [ijarmps.org]
Validation of the forced degradation pathway of Sitagliptin and its precursors
For researchers, scientists, and professionals in drug development, understanding the stability and degradation pathways of a drug substance is paramount. This guide provides a comprehensive comparison of the forced degradation pathways of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor, under various stress conditions. While this guide focuses primarily on Sitagliptin, the stability of its precursors is a critical aspect of drug development that warrants further investigation, though specific forced degradation studies on these precursors are not extensively available in the public domain.
Sitagliptin: Susceptibility Under Stress
Forced degradation studies are essential for identifying potential degradation products, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods. Sitagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability to thermal and photolytic stress.
Summary of Forced Degradation Studies of Sitagliptin
| Stress Condition | Reagent/Details | Duration | Assay Result (%) | Degradation (%) | Key Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 1 month | 94.88 | 5.12 | DP1 and DP2 | [1] |
| 2.5 M HCl at 60°C | - | - | - | Two major degradation products (DP1 and DP2) formed. | [2] | |
| 0.5 N HCl at 70°C | - | >95% mass balance | - | Major degradant Imp-1 (m/z 193.0) | [3][4] | |
| Basic Hydrolysis | 0.1 N NaOH | 2 weeks | 30.09 | 69.91 | Three degradation products | [1] |
| 0.1 N NaOH at room temperature | - | >95% mass balance | - | Major degradant Imp-4 (m/z 234.20) | [3][4] | |
| 0.1 N NaOH | - | Rapid degradation observed | - | - | [5] | |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | 92.48 | 7.52 | - | [1] |
| 10% H₂O₂ at room temperature | - | >95% mass balance | - | Significant degradants formed | [3][4][6] | |
| 5% H₂O₂ at 55°C | 2 weeks | - | - | - | [5] | |
| Thermal Degradation | Dry Heat at 80°C | 2 weeks | 97.75 | 2.25 | - | [1] |
| 105°C | - | >95% mass balance | - | - | [3][4] | |
| Photolytic Degradation | UV light at 256 nm | 2 weeks | 77.045 | 22.955 | Several degradation products | [1] |
| UV light (1.2 M Lux-hours) | - | >95% mass balance | - | - | [3][4] |
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols based on published literature for conducting forced degradation studies on Sitagliptin.
Preparation of Stock Solution:
A stock solution of Sitagliptin phosphate (e.g., 1 mg/mL or as required) is prepared in a suitable solvent, typically methanol or a mixture of methanol and water.
Acidic Degradation:
A portion of the stock solution is treated with an equal volume of an acid solution (e.g., 0.1 N HCl, 0.5 N HCl, or 2.5 M HCl).[1][2][3][4] The mixture is then typically heated (e.g., at 60°C or 70°C) for a specified period.[2][3][4] After the incubation period, the solution is neutralized with a suitable base (e.g., NaOH solution) and diluted to the final concentration for analysis.
Basic Degradation:
A portion of the stock solution is mixed with an equal volume of a basic solution (e.g., 0.1 N NaOH).[1][3][4] The reaction is usually carried out at room temperature or a slightly elevated temperature for a defined time.[3][4] Following the degradation period, the solution is neutralized with an appropriate acid (e.g., HCl solution) and diluted for analysis.
Oxidative Degradation:
The stock solution is treated with a solution of hydrogen peroxide (e.g., 5%, 10%, or 33% H₂O₂).[1][3][4][5] The mixture is then incubated at room temperature or a controlled temperature (e.g., 55°C) for a specific duration.[5] The resulting solution is then diluted to the desired concentration for analysis.
Thermal Degradation:
A solid sample of Sitagliptin is exposed to dry heat in an oven at a high temperature (e.g., 80°C or 105°C) for an extended period (e.g., two weeks).[1][3][4] After exposure, the sample is dissolved in a suitable solvent and diluted for analysis.
Photolytic Degradation:
A solution of Sitagliptin or the solid drug substance is exposed to UV light (e.g., at 256 nm) in a photostability chamber for a specified duration.[1][3][4] The samples are then prepared in a suitable solvent and analyzed.
Analytical Method:
The primary analytical technique used in these studies is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][7][8] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[3][4]
Forced Degradation Pathway of Sitagliptin
The degradation of Sitagliptin under various stress conditions leads to the formation of several degradation products. The primary points of cleavage are the amide and the triazolopiperazine ring.
Caption: Forced degradation pathway of Sitagliptin under different stress conditions.
Precursors of Sitagliptin and Their Stability
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazolo[4,3-a]pyrazine hydrochloride: This is a core heterocyclic component of the Sitagliptin molecule.
-
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: This chiral amino acid derivative provides the side chain of Sitagliptin.
-
2,4,5-Trifluorophenylacetic acid: A starting material for the synthesis of the butanoic acid side chain.
The stability of these precursors under various pH, temperature, and oxidative conditions would directly impact the impurity profile of the final drug substance. The absence of comprehensive public data highlights an area for further research and internal validation within pharmaceutical development.
Conclusion
This comparative guide summarizes the existing knowledge on the forced degradation of Sitagliptin. The data clearly indicates that Sitagliptin is most susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. The provided experimental protocols and degradation pathway diagram offer a valuable resource for researchers in the field. Further investigation into the forced degradation pathways of Sitagliptin's precursors is recommended to ensure a comprehensive understanding of the drug's stability profile and to control potential process-related impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 4. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid [lgcstandards.com]
- 5. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]
- 6. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Benchmarking the green chemistry metrics of different Sitagliptin synthesis routes
A comparative analysis of the three main synthetic routes to Sitagliptin reveals a clear trajectory towards more environmentally benign and efficient manufacturing processes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the green chemistry metrics and experimental protocols for the first-generation chemical synthesis, the second-generation improved chemical synthesis, and the third-generation biocatalytic synthesis of this widely used anti-diabetic drug.
Sitagliptin, the active ingredient in Januvia®, is a cornerstone in the treatment of type 2 diabetes. Its synthesis has undergone significant evolution since its initial development, driven by the principles of green chemistry to reduce environmental impact, improve efficiency, and lower costs. This guide delves into the quantitative metrics and methodologies of the three primary manufacturing routes, offering a clear perspective on the advancements in sustainable pharmaceutical production.
Comparative Analysis of Green Chemistry Metrics
The environmental footprint and efficiency of a chemical process can be quantified using several key metrics. Here, we compare the overall yield, Process Mass Intensity (PMI), and E-Factor for the three generations of Sitagliptin synthesis.
| Green Metric | First-Generation (Chemical) | Second-Generation (Improved Chemical) | Third-Generation (Biocatalytic) |
| Overall Yield | ~52%[1] | 65-82%[2][3] | ~87% (10-13% increase over Gen 2)[4] |
| Process Mass Intensity (PMI) | ~250[5] | ~50[5] | ~40 (19% reduction from Gen 2)[4][6] |
| E-Factor | ~249 | ~49 | ~39 |
| Key Features | 8 steps, Ru-catalyzed hydrogenation, significant aqueous waste.[1] | 3-step one-pot, Rh-catalyzed hydrogenation, no aqueous waste.[3][7] | Enzymatic transamination, no heavy metals, mild conditions.[4] |
Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced. A lower PMI indicates a more efficient and less wasteful process.
E-Factor is the ratio of the mass of waste produced to the mass of the desired product. It provides a direct measure of the waste generated by a process.
The data clearly illustrates the significant green chemistry advancements from the first to the third generation. The biocatalytic route demonstrates the lowest PMI and E-Factor, signifying a substantial reduction in waste and a more sustainable manufacturing process.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the three distinct synthetic routes for Sitagliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2019207443A1 - An enzymatic process for the preparation of (r)-sitagliptin - Google Patents [patents.google.com]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetic analysis of Sitagliptin and its metabolites
A Comparative Pharmacokinetic Analysis of Sitagliptin and its Metabolites
Introduction
Sitagliptin is an oral antihyperglycemic agent that functions as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It is prescribed as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[2] The mechanism involves inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By preventing this inactivation, sitagliptin increases the levels of active incretins, which in turn stimulates insulin release and suppresses glucagon secretion in a glucose-dependent manner.[3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of sitagliptin and its metabolites, supported by experimental data and protocols.
Pharmacokinetic Profiles: Sitagliptin vs. Metabolites
Sitagliptin is primarily eliminated from the body unchanged.[4] Following an oral dose, approximately 79% of the drug is excreted in the urine as the parent compound.[3][4][5] Metabolism represents a minor pathway of elimination, with about 16% of an administered dose excreted as various metabolites.[2][4] These metabolites are found at trace levels and are not considered to contribute to the plasma DPP-4 inhibitory activity of the parent drug.[2][4]
Sitagliptin
Sitagliptin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[2][4] Its absolute bioavailability is high at approximately 87%, and its absorption is not affected by food.[4][5] The apparent terminal half-life is approximately 12.4 hours.[2][3][4]
Metabolites
Six primary metabolites have been identified at trace levels. The metabolism is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, with a minor contribution from CYP2C8.[2][3][4][6] The metabolites include an N-sulfated conjugate (M1), products of oxidative desaturation and cyclization (M2, M5), a glucuronide conjugate (M3), a carbamoyl-glucuronidated product (M4), and a hydroxylated derivative (M6).[3][6][7] Each of these metabolites accounts for a very small fraction of the administered dose.
Data Presentation
The following tables summarize the key pharmacokinetic parameters for sitagliptin and the relative abundance of its metabolites.
Table 1: Pharmacokinetic Parameters of Sitagliptin in Healthy Adults (100 mg Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 1 - 4 hours | [2][4][8] |
| Cmax (Peak Plasma Concentration) | ~950 nM | [4] |
| AUC (Area Under the Curve) | ~8.52 µM·hr | [4] |
| t1/2 (Apparent Terminal Half-Life) | 8 - 14 hours | [1][9][10] |
| Absolute Bioavailability | ~87% | [4][5] |
| Plasma Protein Binding | ~38% | [2][3][4] |
| Primary Route of Elimination | Renal Excretion (Unchanged) | [3][4] |
| Renal Clearance | ~350 mL/min | [2][3] |
Table 2: Relative Excretion of Sitagliptin Metabolites
| Metabolite | Formation Pathway | Percentage of Administered Dose | Reference |
| M1 | N-sulfation | ~2% | [3][7] |
| M2 | Oxidative desaturation & cyclization (cis isomer) | ~6% | [3][7] |
| M3 | Glucuronidation | <1% | [3][7] |
| M4 | Carbamoylation & glucuronidation | <1% | [3][7] |
| M5 | Oxidative desaturation & cyclization (trans isomer) | ~6% | [3][7] |
| M6 | Hydroxylation | ~2% | [3][7] |
Mechanism of Action and Metabolic Pathways
Sitagliptin's therapeutic effect is derived from its inhibition of the DPP-4 enzyme. This action prevents the breakdown of incretin hormones, leading to improved glycemic control. The metabolism of sitagliptin, while a minor elimination route, involves several enzymatic pathways.
Caption: Mechanism of action for Sitagliptin via DPP-4 inhibition.
References
- 1. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hhs.texas.gov [hhs.texas.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 8. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Sitagliptin and Phenylalanine in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Sitagliptin and Phenylalanine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Regulatory Framework
In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[1][2][3] Key requirements include:
-
Chemical Hygiene Plan (CHP): Laboratories are required to develop and implement a written CHP that outlines procedures for the safe handling, storage, and disposal of hazardous chemicals.[3][4][5]
-
Hazardous Waste Determination: Chemical waste generators are responsible for determining if their waste is classified as hazardous.[6]
-
Prohibition of Sewering: As of August 2019, the EPA prohibits the drain disposal ("sewering") of any hazardous waste pharmaceuticals by healthcare facilities, which can include research laboratories.[7][8]
**General Disposal Protocol for Laboratory Chemicals
The primary procedure for disposing of Sitagliptin and Phenylalanine waste is to manage it through a licensed hazardous material disposal company.[9][10] The following steps provide a general workflow:
-
Waste Identification and Characterization:
-
Consult the Safety Data Sheet (SDS) for both Sitagliptin and Phenylalanine to understand their specific hazards.[10] Sitagliptin may cause serious eye irritation and potential organ damage with prolonged exposure, while Phenylalanine is generally not classified as a hazardous substance.[11][12]
-
Determine if the waste is considered hazardous according to federal, state, and local regulations.[6]
-
-
Segregation and Containment:
-
Do not mix Sitagliptin or Phenylalanine waste with other waste streams unless explicitly permitted by your institution's CHP.
-
Collect solid waste, including contaminated personal protective equipment (PPE) like gloves and lab coats, in a designated, compatible container.[10][13]
-
Whenever possible, store the chemical waste in its original container.[10] If using a different container, ensure it is compatible, leak-proof, and properly sealed.[13]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" (if applicable) and the specific chemical name (e.g., "Sitagliptin Waste," "Phenylalanine Waste").[13]
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal service.[9] The most common disposal method for pharmaceutical waste is incineration at an approved facility.[9]
-
Maintain meticulous records of all waste generated and disposed of, in accordance with your facility's procedures and regulatory requirements.
-
Summary of Disposal and Safety Data
The following table summarizes key information for the disposal and handling of Sitagliptin and Phenylalanine.
| Parameter | Sitagliptin | Phenylalanine |
| Hazard Classification | May cause serious eye irritation (H319). May cause damage to organs through prolonged or repeated exposure (H373).[12] | Generally not classified as a hazardous substance or mixture.[11] |
| Primary Disposal Route | Dispose of via an approved/licensed waste disposal plant or company.[15][16] Incineration is a common method.[9] | Offer surplus to a licensed disposal company; dispose of as unused product.[11][17] |
| Containerization | Keep in original, properly labeled containers. Do not mix with other waste. | Keep in suitable, closed containers for disposal.[11][17] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing.[16] | Standard laboratory PPE including gloves and eye protection.[11][17] |
| Spill Cleanup | Sweep or vacuum spillage into a suitable container for disposal. Avoid generating dust.[15] | Sweep up and shovel into a suitable container for disposal.[11][17] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Sitagliptin and Phenylalanine in a laboratory environment.
Caption: Decision workflow for laboratory chemical disposal.
References
- 1. epa.gov [epa.gov]
- 2. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 3. osha.gov [osha.gov]
- 4. uc.edu [uc.edu]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. usbioclean.com [usbioclean.com]
- 14. Sitagliptin Manufacturers, with SDS [mubychem.com]
- 15. merck.com [merck.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
